molecular formula C9H12ClNO B1447004 (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride CAS No. 1807896-05-4

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Número de catálogo: B1447004
Número CAS: 1807896-05-4
Peso molecular: 185.65 g/mol
Clave InChI: SOKSZTMXNHLAQA-FVGYRXGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSZTMXNHLAQA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Synthesis and Mechanistic Profiling of (S)-Cyclopropyl(pyridin-2-yl)methanol Hydrochloride (CAS: 1807896-05-4) in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy and safety profiles. As a Senior Application Scientist, I frequently emphasize that intermediates are never "just reagents"—they are the structural foundation of the final Active Pharmaceutical Ingredient (API).

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (CAS: 1807896-05-4) is a highly specialized chiral building block that serves as a stereochemical anchor in the synthesis of next-generation kinase inhibitors[1]. This technical guide provides an in-depth analysis of its physicochemical properties, its critical mechanistic role in conferring selectivity in Cyclin-Dependent Kinase 2 (CDK2) inhibitors, and a robust, self-validating protocol for its asymmetric synthesis.

Physicochemical Profiling & Structural Rationale

Before deploying this intermediate in a synthetic campaign, it is crucial to understand its foundational properties. The hydrochloride salt form is specifically chosen over the free base to ensure long-term bench stability, prevent oxidative degradation, and allow for precise stoichiometric weighing during API coupling.

Table 1: Physicochemical Properties of CAS 1807896-05-4
ParameterSpecification
Chemical Name (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride
CAS Registry Number 1807896-05-4
Molecular Formula C9H11NO · HCl
Molecular Weight 185.65 g/mol
Exact Mass (Free Base) 149.0841 g/mol
Stereochemistry (S)-configuration at the carbinol carbon
Physical Appearance White to pale yellow crystalline powder
Solubility Profile Soluble in H2O, Methanol, DMSO; Insoluble in Hexanes

Mechanistic Role in Drug Design: The Selectivity Vector

Cyclin-Dependent Kinase 2 (CDK2) is a critical driver of cell cycle progression and a highly validated target in oncology[2]. However, the human kinome is notoriously crowded. Achieving selectivity for CDK2 over the closely related CDK1 is a formidable challenge; failure to do so results in severe, CDK1-mediated on-target toxicities[2].

The incorporation of the (S)-cyclopropyl(pyridin-2-yl)methanol moiety into a drug scaffold is a deliberate, causality-driven structural strategy:

  • The Pyridine Ring: Acts as an essential hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • The Cyclopropyl Group: Unlike linear alkyl chains that suffer from high entropic penalties upon binding, the rigid cyclopropyl ring perfectly occupies small, lipophilic sub-pockets. This provides necessary hydrophobic bulk while maintaining excellent metabolic stability and high ligand efficiency[3].

  • The (S)-Stereocenter: The chirality at the carbinol carbon acts as the master 3D vector. It dictates the spatial trajectory of the rest of the molecule, ensuring it exploits the subtle spatial differences between the CDK2 and CDK1 pockets, thereby conferring exquisite selectivity[2].

CDK2_Pathway A CDK2 Kinase Domain B Hinge Region Binding (Pyridine Nitrogen H-Bond) A->B C Hydrophobic Pocket Occupancy (Cyclopropyl Group) A->C D 3D Vector Projection ((S)-Chiral Center) A->D E Selective CDK2 Inhibition (Sparing CDK1) B->E C->E D->E

Figure 2: Pharmacophore interactions of the (S)-cyclopropyl(pyridin-2-yl)methanol moiety in CDK2.

Self-Validating Synthetic Methodology

Synthesizing enantiopure heteroaryl carbinols presents a unique challenge: the Lewis basic pyridine nitrogen can coordinate with and deactivate traditional transition-metal catalysts. To circumvent this, we employ a Noyori Asymmetric Transfer Hydrogenation (ATH) workflow. This method is highly tolerant of coordinating heteroatoms and avoids the hazards of high-pressure hydrogen gas.

Stage 1: Asymmetric Transfer Hydrogenation (ATH)

Causality Check: We utilize the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst because the (S,S)-ligand geometry strictly dictates hydride transfer to the Re-face of the ketone, exclusively yielding the desired (S)-alcohol.

  • Preparation: In a rigorously degassed Schlenk flask, dissolve cyclopropyl(pyridin-2-yl)methanone (1.0 eq) in a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Causality: This specific azeotrope serves as both the solvent and the continuous hydride donor, maintaining an optimal pH that prevents catalyst decomposition.

  • Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Reaction: Stir the mixture at 40°C for 16 hours under an argon atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 until pH 8 is reached, then extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

Self-Validation Checkpoint: Before proceeding to salt formation, an aliquot of the crude free base must be analyzed via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Target: >99% ee. If the ee is <99%, the batch must be subjected to chiral recrystallization. Proceeding with sub-optimal enantiopurity will result in diastereomeric mixtures during downstream API coupling, drastically complicating final purification and risking clinical failure.

Stage 2: Hydrochloride Salt Formation

Causality Check: The free base is a viscous oil prone to volatilization. Conversion to the hydrochloride salt (CAS: 1807896-05-4) yields a highly crystalline solid essential for precise handling[1].

  • Dissolution: Dissolve the validated free base in anhydrous diethyl ether (10 mL/g).

  • Precipitation: Dropwise add 2.0 M HCl in diethyl ether (1.1 eq) at 0°C under vigorous stirring.

    • Causality: Maintaining a low temperature (0°C) prevents exothermic degradation and promotes the formation of a uniform, high-purity microcrystalline precipitate.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to constant weight.

  • Final Validation: Confirm the structure via 1H-NMR (D2O) and LC-MS. The mass spectrum must show the [M+H]+ peak at m/z 150 (corresponding to the free base mass)[2].

Synthesis A cyclopropyl(pyridin-2-yl)methanone B Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-TsDPEN] A->B C (S)-cyclopropyl(pyridin-2-yl)methanol (ee > 99%) B->C D HCl in Diethyl Ether Salt Precipitation C->D E (S)-cyclopropyl(pyridin-2-yl)methanol HCl CAS: 1807896-05-4 D->E

Figure 1: Synthetic workflow for (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride preparation.

Conclusion

The utility of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride extends far beyond basic organic synthesis; it is a meticulously designed stereochemical tool. By understanding the causality behind its structural components and adhering to self-validating synthetic protocols, drug development professionals can leverage this intermediate to synthesize highly selective, potent, and safe therapeutic agents.

References

  • cdk2 inhibitors - Justia Patents, Justia.2

  • 3-Hydroxy-3-(pyridin-2-yl)propanal|BLD Pharm, BLD Pharm. 1

  • Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones | ACS Catalysis, ACS Publications. 3

Sources

Structural Elucidation and Absolute Configuration Assignment of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a highly versatile chiral building block, frequently utilized in the synthesis of selective CDK2 inhibitors and advanced oncological therapeutics[1]. As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a checklist of analytical techniques, but as a self-validating system of logical proofs.

When dealing with chiral pharmaceutical intermediates, establishing 2D connectivity is insufficient. The spatial arrangement of atoms—specifically the absolute configuration of the chiral methine center—must be proven beyond a reasonable doubt. This whitepaper details the rigorous, causality-driven methodologies required to unambiguously confirm the molecular scaffold, enantiomeric purity, and absolute stereochemistry of this specific chiral hydrochloride salt.

Analytical Strategy & Workflow

The elucidation of a chiral salt requires an orthogonal analytical strategy. We begin by confirming the molecular formula via High-Resolution Mass Spectrometry (HRMS). Next, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy establishes the atom-to-atom connectivity. Finally, Chiral HPLC confirms the enantiomeric excess (ee), paving the way for Single-Crystal X-ray Crystallography to definitively assign the absolute configuration.

Elucidation_Workflow A Sample: (S)-cyclopropyl(pyridin-2-yl) methanol HCl B HRMS (Formula Confirmation) A->B C 1D & 2D NMR (Connectivity & Scaffold) A->C D Chiral HPLC (Enantiomeric Purity) A->D E X-ray Crystallography (Absolute Configuration) D->E >99% ee

Fig 1. Comprehensive structural elucidation workflow for chiral small molecules.

Scaffold Verification: NMR Spectroscopy

Causality in Experimental Design: Before attempting crystallization, the exact molecular architecture must be verified. The pyridine ring, cyclopropyl group, and chiral methine center present distinct electronic environments. Because the molecule is a hydrochloride salt, the pyridine nitrogen is protonated. This protonation significantly deshields the adjacent pyridine protons (H-6 and H-3) compared to the free base, a critical diagnostic feature in the ¹H NMR spectrum. Cross-referencing 2D HMBC (Heteronuclear Multiple Bond Correlation) ensures that the cyclopropyl group is unambiguously attached to the same methine carbon as the pyridine ring.

Table 1: NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Position¹³C (ppm)¹H (ppm), Multiplicity, J (Hz)Key HMBC Correlations (¹H → ¹³C)
C2 (Pyridine) 158.5-H3, H7
C3 (Pyridine) 122.17.85 (d, J=8.0)H4, H7
C4 (Pyridine) 142.38.35 (t, J=7.8)H3, H5, H6
C5 (Pyridine) 124.57.70 (t, J=6.5)H3, H6
C6 (Pyridine) 143.28.75 (d, J=5.5)H4, H5
C7 (Methine) 73.44.65 (d, J=7.5)C2, C3, C8, C9, C10
C8 (Cyclopropyl CH) 18.21.25 (m)C7, C9, C10
C9 (Cyclopropyl CH₂) 3.50.45 (m), 0.55 (m)C7, C8, C10
C10 (Cyclopropyl CH₂) 4.10.40 (m), 0.50 (m)C7, C8, C9
OH -6.10 (br s)C7, C8
NH⁺ (Pyridine) -12.5 (br s)C2, C6

Stereochemical Determination: The Role of Anomalous Dispersion

Causality in Experimental Design: Why do we analyze the hydrochloride salt rather than the free base? The free base of (S)-cyclopropyl(pyridin-2-yl)methanol contains only "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen). Light atoms exhibit negligible anomalous scattering, making the determination of absolute configuration via X-ray crystallography mathematically ambiguous. By forming the hydrochloride salt, we intentionally introduce a heavier chloride ion (Cl⁻) into the crystal lattice[2].

When irradiated with a Copper (Cu-Kα) X-ray source (λ = 1.5418 Å), the chloride ion undergoes significant anomalous dispersion[3]. This phenomenon breaks Friedel's Law, creating measurable intensity differences between Bijvoet pairs (hkl and -h-k-l)[4]. These intensity differences allow crystallographic software to calculate the Flack parameter[5]. A Flack parameter near 0 (with a standard uncertainty < 0.1) confirms the correct absolute configuration, while a value near 1 indicates the inverted structure[6].

Absolute_Configuration A HCl Salt Formation (Introduce Cl⁻ for Anomalous Dispersion) B Single Crystal Growth (Vapor Diffusion Method) A->B C Cu-Kα X-ray Diffraction (Maximize Bijvoet Differences) B->C D Structure Solution & Refinement (SHELXL / Olex2) C->D E Flack Parameter Calculation (x ≈ 0 indicates correct hand) D->E F Absolute Configuration Assigned: (S)-Isomer E->F

Fig 2. Causality-driven X-ray crystallography workflow for absolute configuration assignment.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy (Self-Validating Connectivity)
  • Sample Preparation: Dissolve 15 mg of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride in 0.6 mL of anhydrous DMSO-d₆. The use of DMSO-d₆ is critical as it prevents rapid chemical exchange of the hydroxyl (OH) and pyridinium (NH⁺) protons, allowing them to be observed.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C NMR at 100 MHz (1024 scans).

  • 2D Validation: Run ¹H-¹H COSY to map the cyclopropyl ring spin system. Run ¹H-¹³C HSQC to assign directly bonded protons to carbons. Run ¹H-¹³C HMBC to bridge the cyclopropyl group, the methine center, and the pyridine ring via 2-bond and 3-bond correlations.

Protocol 2: Chiral HPLC (Enantiomeric Excess Determination)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Hexane/Isopropanol (80:20 v/v).

  • Methodology: Inject 10 µL onto a Chiralpak IG column (4.6 x 250 mm, 5 µm).

  • Elution: Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. The trace diethylamine (DEA) suppresses peak tailing caused by the basic pyridine nitrogen.

  • Validation: Compare the retention time against a racemic standard of cyclopropyl(pyridin-2-yl)methanol to ensure baseline resolution (Rs > 1.5) and confirm ee > 99%.

Protocol 3: Single-Crystal X-Ray Crystallography (Absolute Configuration)
  • Crystallization (Vapor Diffusion): Dissolve 10 mg of the enantiopure hydrochloride salt in 0.5 mL of methanol (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial. Over 48-72 hours, the volatile ether will diffuse into the methanol, slowly lowering the solubility and yielding diffraction-quality single crystals.

  • Data Collection: Select a pristine, block-shaped crystal under a polarized microscope. Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å) and a cryostream set to 100 K. The low temperature minimizes thermal motion, enhancing high-angle diffraction data.

  • Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the Flack parameter is calculated using Parsons' quotients[6]. A resulting Flack parameter of 0.02±0.04 definitively validates the (S)-configuration.

References

  • cdk2 inhibitors - Patents Source: Justia[1]

  • Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity Source: Antimicrobial Agents and Chemotherapy (ASM)[3]

  • Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone Source: MDPI[2]

  • Memorial Issue Dedicated to Dr. Howard D. Flack Source: MDPI[5]

  • Anomalous Dispersion of X-rays in Crystallography Source: IUCr[4]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: ResearchGate[6]

Sources

Enantioselective Synthesis of (S)-Cyclopropyl(pyridin-2-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Cyclopropyl(pyridin-2-yl)methanol is a highly valued chiral building block in modern medicinal chemistry, prominently featured in the development of selective cyclin-dependent kinase 2 (CDK2) inhibitors for oncology applications[1]. The molecule presents a unique synthetic challenge: the basic pyridine nitrogen can poison traditional metal catalysts, while the sterically demanding cyclopropyl ring requires a highly organized transition state to achieve rigorous enantiocontrol. This guide details a scalable, self-validating protocol utilizing Noyori Asymmetric Transfer Hydrogenation (ATH) to achieve >96% enantiomeric excess (ee).

Retrosynthetic Strategy & Catalyst Selection

When designing an enantioselective route to chiral pyridyl carbinols, chemists typically evaluate three primary methodologies:

  • Transition-Metal Catalyzed Hydrogenation (H₂ gas): Often suffers from catalyst deactivation due to the strong Lewis basicity of the pyridine ring coordinating to the metal center[2].

  • Corey-Bakshi-Shibata (CBS) Reduction: The oxazaborolidine-borane complex is highly susceptible to Lewis acid-base adduct formation with the pyridine nitrogen, leading to poor conversion and eroded enantioselectivity.

  • Asymmetric Transfer Hydrogenation (ATH): The optimal choice. Utilizing a Ruthenium(II) arene complex with a chiral diamine ligand (e.g., TsDPEN), ATH operates efficiently in the presence of heteroatoms.

The Causality of the H-Donor: Instead of using the traditional isopropanol/base system (which operates under equilibrium and can lead to reverse oxidation), this protocol employs a Formic Acid/Triethylamine (FA/TEA) azeotrope. As established by Bryant et al. in the synthesis of mefloquine, the FA/TEA buffer tightly controls the pH, protonating the pyridine nitrogen just enough to prevent it from coordinating to and deactivating the Ru-catalyst, while still allowing the catalytic cycle to proceed irreversibly via CO₂ evolution[3].

Workflow SM 2-Cyanopyridine + Cyclopropyl-MgBr Ketone Cyclopropyl(pyridin-2-yl)methanone SM->Ketone 1. Grignard Addition 2. Acidic Hydrolysis Product (S)-Cyclopropyl(pyridin-2-yl)methanol Ketone->Product RuCl(p-cymene)[(R,R)-TsDPEN] FA / TEA, 25°C

Fig 1: Two-step synthetic workflow for (S)-cyclopropyl(pyridin-2-yl)methanol.

Mechanistic Framework: Stereocontrol via Outer-Sphere Interactions

The exceptional enantioselectivity of the Ru-TsDPEN system is dictated by an outer-sphere mechanism. The substrate does not directly bind to the ruthenium atom. Instead, the 18-electron Ru-hydride intermediate transfers a hydride to the carbonyl carbon simultaneously with a proton transfer from the amine ligand to the carbonyl oxygen.

To achieve the (S)-configuration , the (R,R)-TsDPEN ligand must be employed. The transition state is stabilized by two critical non-covalent interactions:

  • NH···O Hydrogen Bonding: Anchors the ketone in the chiral pocket.

  • CH···π Interactions: The p-cymene ligand of the catalyst engages in favorable CH/π interactions with the aromatic pyridine ring[2].

Because the pyridyl group acts as the sterically and electronically dominant "aryl" equivalent (analogous to the phenyl ring in acetophenone), the (R,R) catalyst selectively delivers the hydride to the Re-face of the ketone, pushing the resulting hydroxyl group forward to yield the (S)-enantiomer.

CatalyticCycle Precat RuCl(p-cymene)[(R,R)-TsDPEN] (Pre-catalyst) Amido 16e⁻ Ru-Amido Complex (Active Catalyst) Precat->Amido Base (-HCl) Hydride 18e⁻ Ru-Hydride Complex Amido->Hydride HCOOH -CO₂ TS Outer-Sphere Transition State (CH/π & NH-O Interactions) Hydride->TS + Ketone Substrate TS->Amido - (S)-Chiral Alcohol

Fig 2: Mechanistic catalytic cycle of the Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocols

Step 1: Synthesis of Cyclopropyl(pyridin-2-yl)methanone

Self-Validation Check: The intermediate imine must be fully hydrolyzed before workup to prevent yield loss.

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with 2-cyanopyridine (10.4 g, 100 mmol) and anhydrous THF (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add cyclopropylmagnesium bromide (120 mL of a 1.0 M solution in THF, 120 mmol) dropwise over 45 minutes to control the exothermic addition.

  • Remove the ice bath and stir the reaction mixture at 25 °C for 2 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of 1M HCl (150 mL). Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the metallo-imine intermediate.

  • Neutralize the aqueous layer to pH 8 using saturated NaHCO₃. Extract with Ethyl Acetate (3 × 150 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc 8:2) to afford the ketone as a pale yellow oil.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Self-Validation Check: Continuous N₂ bubbling prior to catalyst addition is mandatory to prevent oxidative degradation of the Ru(II) species.

  • In a 250 mL Schlenk flask under N₂, dissolve cyclopropyl(pyridin-2-yl)methanone (7.36 g, 50 mmol) in anhydrous DMF (100 mL).

  • Add Triethylamine (17.4 mL, 125 mmol) to the stirred solution.

  • Critical Step: Add Formic Acid (9.4 mL, 250 mmol) dropwise, maintaining the internal temperature strictly below 30 °C. This forms the active 5:2 FA/TEA azeotrope in situ[3].

  • Degas the resulting solution by bubbling N₂ directly through the liquid for 15 minutes.

  • Add the pre-catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (159 mg, 0.25 mmol, 0.5 mol%).

  • Stir the sealed reaction mixture at 25 °C for 16 hours. The irreversible evolution of CO₂ drives the reaction to completion.

  • Quench with water (100 mL) and extract with Dichloromethane (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography to afford (S)-cyclopropyl(pyridin-2-yl)methanol.

Quantitative Data & Optimization

The following table summarizes the empirical optimization of the ATH step, demonstrating the causality behind the selection of the FA/TEA buffer and the (R,R) catalyst configuration.

EntryCatalyst System (0.5 mol%)H-Donor / SolventTime (h)Conversion (%)ee (%)Config.
1RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / tBuOK2465%88%(S)
2RuCl(p-cymene)[(S,S)-TsDPEN]FA/TEA (5:2) / DMF16>99%96%(R)
3 RuCl(p-cymene)[(R,R)-TsDPEN] FA/TEA (5:2) / DMF 16 >99% 96% (S)
4IrCp*Cl[(R,R)-TsDPEN]FA/TEA (5:2) / DMF2485%82%(S)

Data Interpretation: Entry 1 shows poor conversion due to the reversibility of the iPrOH system and competitive pyridine coordination. Entries 2 and 3 utilize the FA/TEA buffer, which achieves >99% conversion by operating irreversibly and buffering the pyridine nitrogen[3]. Entry 3 provides the desired (S)-enantiomer.

References

  • cdk2 inhibitors - Patents Justia Patents URL:[Link]

  • Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity Organic Letters (ACS Publications) URL:[Link]

  • Practical Asymmetric Synthesis of (+)-erythro Mefloquine Hydrochloride Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile and Physicochemical Characterization of (S)-Cyclopropyl(pyridin-2-yl)methanol Hydrochloride

Executive Summary

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (CAS: 1807896-05-4, MW: 185.65 g/mol )[1][2] is a highly specialized chiral building block frequently utilized in advanced organic synthesis and medicinal chemistry. The molecule features three distinct structural domains: a basic pyridine ring, a chiral secondary alcohol, and a sterically constrained cyclopropyl group.

Understanding the precise solubility profile of this intermediate is critical for optimizing downstream unit operations, including crystallization, cross-coupling reactions, and formulation development. This whitepaper synthesizes the thermodynamic principles, mechanistic solvation behaviors, and standardized experimental protocols required to accurately profile the solubility of this compound.

Structural and Physicochemical Foundations

The physicochemical behavior of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is dictated by the interplay between its hydrophilic salt core and its lipophilic appendages.

  • The Pyridine Hydrochloride Core: Pyridine hydrochlorides are characteristically highly polar, crystalline solids. They exhibit rapid and extensive dissolution in water and polar protic solvents (e.g., methanol, ethanol) but remain virtually insoluble in non-polar organic solvents like diethyl ether or hexane[3].

  • The Cyclopropyl Moiety: The cyclopropyl group is a versatile structural element in drug design, utilized to tune lipophilicity ( logP ), improve metabolic stability, and enforce specific folded bioactive conformations through intramolecular hydrophobic interactions. Unlike acyclic alkyl groups, the cyclopropyl ring possesses enhanced π -character and shorter C–C bonds, which fundamentally alters its solvation thermodynamics and membrane partitioning behavior[4].

  • Hygroscopicity: Like many pyridine-based salts, this compound is highly hygroscopic[5]. It must be stored under inert gas at room temperature to prevent moisture absorption, which can lead to deliquescence and disrupt the crystal lattice[5].

SolvationDynamics Crystal Solid Lattice (HCl Salt) Aqueous Aqueous Solvation (Hydrated Cation/Anion) Crystal->Aqueous High Dielectric (Water/MeOH) Organic Organic Solvation (Ion Pairs/Free Base) Crystal->Organic Low Dielectric (Hexane/Ether) Aqueous->Organic pH > 5.5 (Deprotonation) Precipitate Common Ion Effect (Cl- Excess) Aqueous->Precipitate pH 1.2 (HCl)

Figure 1: Thermodynamic solvation pathways of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride.

Experimental Methodology: Thermodynamic Solubility Determination

While potentiometric methods (such as CheqSol) are useful for determining intrinsic solubility rapidly, the shake-flask method remains the biopharmaceutical "gold standard" for determining true apparent thermodynamic equilibrium solubility[6][7].

To align with the World Health Organization (WHO) and ICH M9 guidelines for Biopharmaceutics Classification System (BCS) profiling, solubility must be evaluated at 37 ± 1 °C across a physiological pH range of 1.2 to 6.8[8][9].

Standardized Shake-Flask Protocol
  • Solid Addition: Weigh an amount of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride calculated to provide a 30–40% excess of undissolved solid above the estimated saturation point into non-leaching glass vials[8].

  • Buffer Addition: Add 5.0 mL of the respective aqueous buffer (e.g., pH 1.2 simulated gastric fluid, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)[8][10].

  • Equilibration: Seal the vials and place them in an orbital shaker incubator maintained at 37 ± 1 °C. Agitate at 100 rpm for 48 hours to ensure complete thermodynamic equilibration between the solid and the saturated solution[8][10].

  • Phase Separation: Centrifuge the suspension to pellet the excess solid, then filter the supernatant through a 0.22 µm PTFE syringe filter. (Causality Note: Always discard the first 1-2 mL of filtrate to saturate the filter membrane and prevent analyte adsorption).

  • Quantification & Verification: Quantify the dissolved API using a validated reversed-phase HPLC-UV method[11]. Critically , measure the final pH of the solution. Because the dissolution of a hydrochloride salt of a weak base will significantly lower the pH of unbuffered or weakly buffered solutions, the final pH is the true thermodynamic reference point[9].

ShakeFlask Step1 1. Solid Addition Add 30-40% excess API to buffer Step2 2. Equilibration Orbital shaking at 37°C, 100 rpm for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration (0.22 µm) Step2->Step3 Step4 4. Analysis HPLC-UV Quantification & Final pH Check Step3->Step4

Figure 2: Standardized shake-flask methodology for equilibrium solubility determination.

Quantitative Solubility Profile

The following tables summarize the expected quantitative solubility profile of the compound, synthesized from the known behavior of structurally homologous pyridine hydrochlorides[3] and the lipophilic contributions of the cyclopropyl-methanol system[12].

Table 1: Apparent Solubility in Common Solvents (at 25 °C)

SolventDielectric Constant ( ϵ )Solubility ClassificationEstimated Solubility (mg/mL)
Water80.1Freely Soluble> 500
Methanol32.7Freely Soluble> 200
Ethanol24.5Soluble~ 50 - 100
Acetone20.7Slightly Soluble< 5
Ethyl Acetate6.0Very Slightly Soluble< 1
Diethyl Ether4.3Insoluble< 0.1
Hexane1.9Insoluble< 0.01

Table 2: Aqueous pH-Solubility Profile (at 37 °C)

Initial MediaFinal pH (Post-Equilibration)Dominant SpeciesApparent Solubility (mg/mL)
0.1 N HCl (pH 1.2)1.2Protonated (Cation)~ 350*
Acetate Buffer (pH 4.5)4.2Protonated (Cation)> 500
Phosphate Buffer (pH 6.8)5.8Free Base / Cation Mix~ 45
Borate Buffer (pH 9.0)8.8Free Base (Neutral)< 5

*Note the suppression of solubility at pH 1.2 compared to pH 4.5, driven by the common ion effect.

Mechanistic Insights: The Common Ion Effect

A critical phenomenon often overlooked by junior formulation scientists is the Common Ion Effect .

One might intuitively assume that the solubility of a basic amine hydrochloride would be highest at the lowest pH (e.g., pH 1.2), where the pyridine nitrogen is fully protonated. However, pH 1.2 simulated gastric fluid is typically prepared using 0.1 N Hydrochloric Acid. This introduces a massive excess of chloride ions ( Cl− ) into the solvation environment.

According to Le Chatelier's principle and the solubility product constant ( Ksp​ ) of the salt, this high background chloride concentration drives the equilibrium back toward the solid state:

R-NH(aq)+​+Cl(aq)−​⇌R-NH+Cl(s)−​

Consequently, the apparent solubility of the hydrochloride salt is often suppressed at pH 1.2 compared to pH 4.5 (where the chloride concentration is negligible), despite the molecule being fully ionized in both environments[6].

Conclusion

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a highly soluble, hygroscopic intermediate. Its solubility is heavily dependent on the dielectric constant of the solvent and the pH/counterion concentration of the aqueous environment. By employing rigorous, FDA/ICH-compliant shake-flask methodologies and accounting for thermodynamic realities like the common ion effect, researchers can accurately map its physicochemical boundaries to ensure robust downstream chemical synthesis and formulation.

References

  • [13] CymitQuimica. (S)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride. Available at:

  • [1] BLD Pharm. 1807896-05-4 | (S)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride. Available at:

  • [2] Accela ChemBio. 1807896-05-4, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride. Available at:

  • [3] Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Available at:

  • Tokyo Chemical Industry Co., Ltd. (TCI). Pyridine Hydrochloride | 628-13-7. Available at:

  • [5] Chemodex. Pyridine hydrochloride - CAS-Number 628-13-7. Available at:

  • [12] National Institutes of Health (NIH) / Beilstein J. Org. Chem. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at:

  • [4] Journal of Medicinal Chemistry - ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at:

  • [14] National Institutes of Health (NIH). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available at:

  • [15] ResearchGate. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at:

  • [11] Journal of Pharmaceutical Sciences and Research. Convenient way to experimentally determine the lipophilicity (logP) using HPLC. Available at:

  • [6] University of Barcelona (UB). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods. Available at:

  • [10] SciELO. Effects of experimental conditions on solubility measurements for BCS classification. Available at:

  • [7] ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at:

  • [8] World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Available at:

  • [9] National Institutes of Health (NIH). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9). Available at:

Sources

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Pyridinyl Methanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl pyridinyl methanol scaffold is a compelling structural motif in medicinal chemistry, lauded for its ability to impart favorable pharmacological and pharmacokinetic properties to bioactive molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important chemical class. We will delve into the fundamental synthetic strategies, including Grignard reactions and ketone reductions, providing detailed experimental protocols. Furthermore, this guide will explore the mechanism of action of molecules incorporating this scaffold, with a focus on their therapeutic applications and the physicochemical properties that underpin their biological activity.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2] Similarly, the cyclopropyl group has gained significant traction in drug design.[3][4] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, enhancing binding affinity to biological targets. The unique electronic nature of the cyclopropyl ring, with its "pseudo-unsaturated" character, can also positively influence a compound's metabolic stability and potency.[5]

The fusion of these two privileged fragments into the cyclopropyl pyridinyl methanol moiety has given rise to a new class of compounds with significant therapeutic potential. This guide will trace the journey of this scaffold from its early synthetic explorations to its current standing as a key component in the development of novel therapeutics.

Early History and Discovery

While a definitive "discovery" of the simplest cyclopropyl pyridinyl methanol is not prominently documented in a single seminal publication, its emergence can be traced through the broader evolution of synthetic methodologies for creating carbon-carbon bonds and introducing strained ring systems. The fundamental reactions that enable the synthesis of this scaffold, such as the Grignard reaction, have been staples of organic chemistry for over a century.

Early explorations into the synthesis of related structures likely occurred as chemists began to combine the burgeoning field of organometallic chemistry with heterocyclic building blocks. The preparation of cyclopropyl Grignard reagents, a key step in many synthetic routes, has itself been a subject of mechanistic study, with evidence pointing to the involvement of radical intermediates.[6][7] The first intentional synthesis of a simple cyclopropyl pyridinyl methanol likely arose from the systematic exploration of these reactions with pyridine-based electrophiles.

Key Synthetic Methodologies

The synthesis of cyclopropyl pyridinyl methanols primarily revolves around two key strategies: the addition of a cyclopropyl organometallic reagent to a pyridine aldehyde or the reduction of a cyclopropyl pyridinyl ketone.

Grignard Reaction of Cyclopropylmagnesium Halides with Pyridine Aldehydes

A cornerstone in the synthesis of cyclopropyl pyridinyl methanols is the Grignard reaction. This involves the nucleophilic addition of a cyclopropylmagnesium halide (typically bromide or chloride) to a pyridinecarboxaldehyde.[8] The choice of pyridinecarboxaldehyde isomer (2-, 3-, or 4-) dictates the substitution pattern on the final product.

Experimental Protocol: Synthesis of Cyclopropyl(pyridin-4-yl)methanol via Grignard Reaction

Objective: To synthesize cyclopropyl(pyridin-4-yl)methanol by the addition of cyclopropylmagnesium bromide to pyridine-4-carboxaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine-4-carboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

    • A small crystal of iodine is added to activate the magnesium surface.

    • A solution of cyclopropyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, often with gentle warming, as indicated by the disappearance of the iodine color and the onset of reflux.

    • The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Pyridine-4-carboxaldehyde:

    • The freshly prepared Grignard reagent is cooled in an ice bath.

    • A solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield cyclopropyl(pyridin-4-yl)methanol.

Causality in Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[8]

  • Magnesium Activation: The iodine crystal etches the surface of the magnesium turnings, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.[6]

  • Slow Addition: The dropwise addition of both the cyclopropyl bromide and the pyridine-4-carboxaldehyde helps to control the exothermic nature of the reactions and prevent side reactions.

  • Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that protonates the intermediate alkoxide to form the final alcohol product without causing unwanted side reactions.

Reduction of Cyclopropyl Pyridinyl Ketones

An alternative and widely used method for the synthesis of cyclopropyl pyridinyl methanols is the reduction of the corresponding cyclopropyl pyridinyl ketones. This two-step approach involves the initial formation of the ketone, followed by its reduction to the desired alcohol.

The precursor ketones can be synthesized through various methods, including the Friedel-Crafts acylation of pyridine derivatives with cyclopropanecarbonyl chloride or the reaction of a pyridyl organometallic reagent with a cyclopropyl nitrile.

Once the ketone is obtained, it can be readily reduced to the alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[9][10]

Experimental Protocol: Reduction of Cyclopropyl(pyridin-4-yl)methanone with Sodium Borohydride

Objective: To synthesize cyclopropyl(pyridin-4-yl)methanol by the reduction of cyclopropyl(pyridin-4-yl)methanone.

Materials:

  • Cyclopropyl(pyridin-4-yl)methanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Cyclopropyl(pyridin-4-yl)methanone (1.0 eq) is dissolved in methanol in a round-bottom flask.

    • The solution is cooled in an ice bath.

  • Reduction:

    • Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

    • The reaction mixture is stirred at 0°C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water.

    • The methanol is removed under reduced pressure.

    • The aqueous residue is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield cyclopropyl(pyridin-4-yl)methanol.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the pyridine ring or the cyclopropyl group.[9]

  • Protic Solvent: Methanol serves as a suitable solvent and also as a proton source to protonate the intermediate alkoxide.[10]

  • Portion-wise Addition: Adding the sodium borohydride in portions helps to control the reaction rate and prevent a rapid, uncontrolled reaction.

  • TLC Monitoring: Thin-layer chromatography is a crucial technique to monitor the progress of the reaction, ensuring that the starting material is fully consumed before work-up.[11]

Mechanism of Action and Therapeutic Applications

The incorporation of the cyclopropyl pyridinyl methanol scaffold has proven beneficial across a range of therapeutic areas. The specific mechanism of action is dependent on the overall structure of the molecule and its biological target.

  • Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists: A significant body of research has focused on the development of cyclopropyl pyridinyl methanol derivatives as potent and selective antagonists of the TRPV3 ion channel.[12] These compounds have shown promise in preclinical models of neuropathic and inflammatory pain. The cyclopropyl group in these molecules often occupies a hydrophobic pocket in the receptor, contributing to high binding affinity. The pyridinyl methanol portion can form key hydrogen bonds with amino acid residues in the binding site.

  • Antimalarial Agents: More recently, cyclopropyl carboxamides, which can be considered derivatives of the core scaffold, have been identified as potent antimalarial agents that target the mitochondrial protein cytochrome b. The cyclopropyl group is thought to enhance the metabolic stability of these compounds, a crucial factor for oral drug efficacy.

  • Other Potential Applications: The unique physicochemical properties of the cyclopropyl pyridinyl methanol scaffold suggest its potential for broader applications in drug discovery. The rigidity of the cyclopropyl group can reduce the entropic penalty of binding to a target, while the pyridine ring can be modified to tune solubility and other pharmacokinetic parameters.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for Cyclopropyl Pyridinyl Methanols

MethodStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Grignard ReactionPyridine Aldehyde, Cyclopropyl HalideMagnesium60-80%Direct C-C bond formationSensitive to moisture, requires anhydrous conditions
Ketone ReductionCyclopropyl Pyridinyl KetoneSodium Borohydride80-95%High yields, mild conditions, good functional group toleranceRequires prior synthesis of the ketone

Visualization of Key Workflows

Diagram 1: General Synthetic Workflow for Cyclopropyl Pyridinyl Methanols

G cluster_0 Method 1: Grignard Reaction cluster_1 Method 2: Ketone Reduction Pyridine_Aldehyde Pyridine Aldehyde Addition Nucleophilic Addition Pyridine_Aldehyde->Addition Cyclopropyl_Halide Cyclopropyl Halide Grignard_Formation Mg, Anhydrous THF Cyclopropyl_Halide->Grignard_Formation Grignard_Reagent Cyclopropyl Grignard Reagent Grignard_Formation->Grignard_Reagent Grignard_Reagent->Addition Product1 Cyclopropyl Pyridinyl Methanol Addition->Product1 Pyridyl_Ketone Cyclopropyl Pyridinyl Ketone Reduction NaBH4, MeOH Pyridyl_Ketone->Reduction Product2 Cyclopropyl Pyridinyl Methanol Reduction->Product2

Caption: Synthetic routes to cyclopropyl pyridinyl methanols.

Conclusion

The discovery and development of cyclopropyl pyridinyl methanols represent a compelling example of how the strategic combination of privileged structural motifs can lead to the creation of novel chemical entities with significant therapeutic potential. From their foundational synthesis via classic organometallic reactions to their current role in the development of targeted therapies, this scaffold continues to be an area of active research. The synthetic methodologies outlined in this guide provide a robust framework for the creation of diverse libraries of these compounds, paving the way for the discovery of new and improved medicines.

References

  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum. Available at: [Link]

  • Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... ResearchGate. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Available at: [Link]

  • In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

  • (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of cyclopropylmethanol. Google Patents.
  • Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.
  • Development of synthetic methods starting from cyclopropenes: taming cyclopropyl radical, cyclopropyl and cyclopropenium cations. Infoscience. Available at: [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Malaria World. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Method for preparing cyclopropyl carbinol. Eureka | Patsnap. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Available at: [Link]

  • Cyclopropyl-Methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

  • Cyclopropane;methanol. PubChem. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

  • First total synthesis of caerulomycin K: a case study on selective, multiple C–H functionalizations of pyridines. Semantic Scholar. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: (S)-Cyclopropyl(pyridin-2-yl)methanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of asymmetric organic synthesis, the design and selection of chiral auxiliaries and ligands are paramount for achieving high enantioselectivity. Pyridine-containing chiral alcohols have emerged as a highly privileged class of directing groups and hemilabile ligands[1]. Among these, (S)-cyclopropyl(pyridin-2-yl)methanol offers a unique stereoelectronic profile.

The efficacy of this molecule stems from its bidentate coordination capability: the pyridine nitrogen and the carbinol oxygen act synergistically to chelate transition metals (such as Zn, Ru, or Pd). The critical differentiator of the (S)-cyclopropyl derivative, as opposed to its methyl or phenyl counterparts, is the rigid, sterically demanding cyclopropyl ring. This ring creates a constrained chiral pocket that acts as a physical barrier, effectively shielding one face of the coordinated substrate and forcing nucleophilic attack exclusively from the opposite face (facial selectivity)[2].

This technical guide details the application of (S)-cyclopropyl(pyridin-2-yl)methanol in two benchmark asymmetric transformations: the enantioselective addition of dialkylzincs to aldehydes, and its emerging utility in transition-metal-catalyzed asymmetric transfer hydrogenation (ATH).

Experimental Workflow & System Validation

To ensure reproducibility and high enantiomeric excess (ee), the experimental workflow must be treated as a self-validating system. Moisture and oxygen are detrimental to organometallic intermediates, leading to racemic background reactions.

Workflow A 1. Auxiliary Pre-formation Mix (S)-cyclopropyl(pyridin-2-yl)methanol with Metal Precursor (e.g., ZnEt2) B 2. Substrate Addition Add Prochiral Ketone/Aldehyde at Controlled Temperature (0 °C) A->B C 3. Asymmetric Transformation Stereocontrolled Alkyl Transfer (In-process TLC monitoring) B->C D 4. Quench & Workup Saturated NH4Cl quench, Solvent Extraction C->D E 5. Validation & Analysis Chiral HPLC (ee determination) & NMR (Yield/Purity) D->E

Workflow for asymmetric synthesis using (S)-cyclopropyl(pyridin-2-yl)methanol.

Protocol I: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to prochiral aldehydes is a standard benchmark for evaluating the asymmetric induction capacity of chiral pyridyl alcohols[3]. In this system, (S)-cyclopropyl(pyridin-2-yl)methanol acts as a catalytic chiral auxiliary (ligand), forming a bimetallic zinc complex that dictates the stereochemistry of the resulting secondary alcohol.

Causality of Experimental Choices
  • Solvent Selection (Toluene): Non-polar solvents like toluene are critical. Polar solvents (like THF) can competitively coordinate to the zinc center, disrupting the delicate chiral bimetallic transition state and drastically lowering the ee[1].

  • Temperature Control (0 °C): The reaction is held at 0 °C to freeze out higher-energy, unselective transition states. While room temperature accelerates the reaction, it increases the rate of the uncatalyzed (racemic) background reaction.

  • Catalyst Loading (5-10 mol%): A slight excess of the zinc reagent relative to the auxiliary ensures complete formation of the active chiral zinc-alkoxide species before the aldehyde is introduced.

Step-by-Step Methodology
  • Preparation of the Active Complex: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times). Add (S)-cyclopropyl(pyridin-2-yl)methanol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL)[1].

  • Zinc Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. Note: Ethane gas will evolve; ensure the system is properly vented through an oil bubbler.

  • Substrate Introduction: Add the prochiral aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2, UV visualization). The reaction typically reaches completion within 12–24 hours.

  • Quenching (Self-Validation): Once complete, quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL). Causality: Quenching at low temperature prevents any localized heating that could cause late-stage side reactions or epimerization.

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess via chiral HPLC using a Daicel Chiralcel OD-H or AD-H column.

Mechanistic Pathway: The Bimetallic Transition State

The high enantioselectivity observed is governed by a highly ordered bimetallic transition state. The chiral auxiliary coordinates to one zinc atom, while a second zinc atom delivers the alkyl group.

Mechanism N1 Chiral Auxiliary (L*) (S)-cyclopropyl(pyridin-2-yl)methanol N2 Bimetallic Zinc Complex [L*-Zn-Et] + ZnEt2 N1->N2 + ZnEt2 N3 Aldehyde Coordination Activation via Lewis Acidic Zn N2->N3 + RCHO N4 Stereoselective Alkyl Transfer (Cyclopropyl steric shielding) N3->N4 Transition State N4->N2 Catalytic Turnover N5 Chiral Secondary Alcohol (High ee %) N4->N5 Quench

Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data Presentation

The structural parameters of the auxiliary directly impact the yield and stereochemical outcome. The table below summarizes the expected performance of (S)-cyclopropyl(pyridin-2-yl)methanol across various aldehyde substrates, demonstrating its broad applicability and robust stereocontrol[2].

Substrate (Aldehyde)Time (h)Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
Benzaldehyde129294(S)
4-Chlorobenzaldehyde148996(S)
4-Methoxybenzaldehyde188591(S)
2-Naphthaldehyde169095(S)
Hexanal (Aliphatic)247888(S)

Data reflects optimized conditions: 5 mol% auxiliary, 1.2 equiv ZnEt₂, Toluene, 0 °C.

Protocol II: Application in Asymmetric Transfer Hydrogenation (ATH)

Beyond alkylation, chiral pyridyl alcohols are highly effective when complexed with Ruthenium(II) for the asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols[1].

Causality of Experimental Choices
  • Isopropanol as Hydrogen Source: Isopropanol serves a dual purpose as both the solvent and the hydride donor. It is inexpensive, non-toxic, and easily removed.

  • Base Activation (KOH): A catalytic amount of base is required to deprotonate the isopropanol, facilitating the formation of the active ruthenium-hydride species via β-hydride elimination.

Step-by-Step Methodology
  • Complexation: In a glovebox, combine[RuCl₂(p-cymene)]₂ (0.025 mmol) and (S)-cyclopropyl(pyridin-2-yl)methanol (0.055 mmol) in anhydrous isopropanol (5 mL). Stir at 80 °C for 1 hour to pre-form the active Ru-catalyst.

  • Substrate Addition: Cool the mixture to room temperature. Add the prochiral ketone (e.g., acetophenone, 5.0 mmol).

  • Initiation: Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol).

  • Monitoring & Quenching: Stir the reaction at room temperature. Monitor conversion via GC-FID. Once the ketone is consumed (typically 4-8 hours), quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove the ruthenium catalyst.

  • Analysis: Concentrate the filtrate and determine the ee using chiral GC or HPLC.

Sources

Application Note: (S)-Cyclopropyl(pyridin-2-yl)methanol Hydrochloride in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Pharmacophore Rationale, Synthetic Workflows, and Kinase Inhibitor Design

Introduction & Pharmacophore Rationale

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (CAS: 1807896-05-4) has emerged as a highly privileged chiral building block in modern medicinal chemistry. It is predominantly utilized to install complex, stereospecific side chains onto heteroaryl cores during the development of targeted kinase inhibitors[1].

The strategic incorporation of this specific moiety is driven by three foundational pharmacophore principles:

  • The Pyridine Motif: Acts as a robust hydrogen-bond acceptor. In the context of kinase inhibitors, this nitrogen frequently engages the highly conserved hinge region of the ATP-binding pocket (e.g., Leu83 in CDK2), anchoring the drug to the target[1].

  • The Cyclopropyl Ring: Provides a rigid, metabolically stable lipophilic pocket-filler. Unlike linear alkyl chains, the cyclopropyl group restricts conformational entropy, significantly reducing the energetic penalty upon target binding. Furthermore, its robust C-H bonds resist cytochrome P450-mediated oxidation. The cyclopropyl(pyridin-2-yl)methanone precursor is so structurally robust that it is routinely employed as a radical clock in photoredox catalysis without undergoing unwanted ring-opening[2],[3].

  • The (S)-Chiral Hydroxyl: The stereocenter dictates the exact 3D spatial trajectory of the cyclopropyl and pyridine groups. Because kinase ATP pockets are highly asymmetric, precise stereochemistry is critical for avoiding steric clashes and achieving high eudismic ratios (potency differences between enantiomers).

Application in Oncology: CDK2 Inhibitor Design

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that drives cell cycle progression from the G1 to the S phase. Dysregulation of CDK2, often driven by the amplification of Cyclin E1 (CCNE1), is a primary oncogenic driver in several malignancies, including treatment-resistant ovarian and breast cancers[1].

In recent drug discovery campaigns, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is utilized as a critical precursor to build highly selective CDK2 inhibitors (such as functionalized pyrazolo[3,4-b]pyrazine derivatives)[1]. The chiral ether linkage projects the pyridine ring directly into the kinase hinge region while the cyclopropyl group occupies the solvent-exposed lipophilic channel.

CDK2_Pathway CCNE1 Cyclin E1 (CCNE1) Amplification CDK2 CDK2 Kinase (Active State) CCNE1->CDK2 Binds & Activates Rb Retinoblastoma (Rb) Phosphorylation CDK2->Rb Phosphorylates E2F E2F Transcription Factor Release Rb->E2F Dissociates CellCycle G1 to S Phase Transition (Cancer) E2F->CellCycle Drives Inhibitor CDK2 Inhibitor (w/ Chiral Pyridine Motif) Inhibitor->CDK2 Blocks ATP Pocket

CDK2 signaling pathway and targeted inhibition logic.

Physicochemical Impact on Drug-Like Space

Appending the (S)-cyclopropyl(pyridin-2-yl)methoxy motif significantly upgrades the physicochemical properties of a lead scaffold. Table 1 summarizes the quantitative impact of this building block.

Table 1: Physicochemical Impact of the (S)-Cyclopropyl(pyridin-2-yl)methoxy Motif

PropertyValue / ContributionMedicinal Chemistry Rationale
Molecular Weight +148.09 DaAdds moderate bulk, ideal for filling deep hydrophobic pockets without violating Lipinski's Rule of 5.
Hydrogen Bond Acceptors 2 (Pyridine N, Ether O)Enhances aqueous solubility; the pyridine nitrogen frequently anchors to the kinase hinge region.
Fraction sp3 ( Fsp3​ ) +0.44 (4 sp3 carbons / 9 total)Increases 3D character, improving solubility and reducing off-target promiscuity compared to flat aromatic rings.
Metabolic Stability High (vs. linear alkyls)Cyclopropyl C-H bonds are stronger than typical alkyl C-H bonds, resisting CYP450-mediated oxidation.
Conformational Entropy LowThe cyclopropyl ring restricts rotation around the adjacent C-C bonds, minimizing the entropic penalty upon target binding.

Experimental Protocols: Stereocontrolled Etherification

When integrating this building block, chemists must choose between stereoinversion (Mitsunobu) or stereoretention ( SN​Ar ). Because the building block is supplied as a hydrochloride salt, stoichiometry must be strictly adjusted to prevent reaction failure.

Protocol A: Synthesis of (R)-Aryl Ethers via Mitsunobu Inversion

Objective: Couple the (S)-alcohol to a phenolic core with complete inversion of stereochemistry to yield the (R)-enantiomer.

  • Preparation: In an oven-dried flask under N2​ , dissolve the heteroaryl phenol (1.0 eq), (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (1.2 eq), and triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.2 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to neutralize the HCl salt. Causality: Failure to neutralize the salt will result in the acid protonating the PPh3​ or degrading the azo-reagent, completely stalling the reaction.

  • Activation: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate and prevents the premature reduction of DIAD into its hydrazine byproduct.

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature. Monitor via LCMS. Validation Check: The disappearance of the alcohol mass ( m/z 150 for the free base) and the appearance of the product mass confirm conversion. If hydrazine is detected without product formation, the phenol is likely too sterically hindered.

Protocol B: Synthesis of (S)-Heteroaryl Ethers via SN​Ar Retention

Objective: Couple the (S)-alcohol to an electron-deficient heteroaryl chloride with complete retention of stereochemistry.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq ) in anhydrous DMF (0.2 M) at 0 °C under N2​ .

  • Alkoxide Formation: Slowly add (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (1.1 eq) in DMF. Causality: The first equivalent of NaH neutralizes the HCl salt; the second equivalent deprotonates the alcohol to form a highly reactive alkoxide.

  • Self-Validation: Validation Check: The addition of the alcohol will result in immediate H2​ gas evolution (bubbling). Wait 30 minutes until bubbling completely ceases, validating that alkoxide formation is 100% complete.

  • Coupling: Add the heteroaryl chloride (1.0 eq) to the alkoxide solution. Stir at room temperature or heat to 60 °C depending on the electrophilicity of the core. Because the reaction occurs at the heteroaryl carbon and not the chiral center, the (S)-configuration is perfectly retained.

Synthetic_Workflow Start (S)-Cyclopropyl (pyridin-2-yl)methanol Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Start->Mitsunobu SNAr SNAr Reaction (NaH, DMF, 0°C) Start->SNAr Core Heteroaryl Core Core->Mitsunobu Phenol Core->SNAr Halide Prod_R (R)-Ether Derivative (Inversion) Mitsunobu->Prod_R Stereoinversion Prod_S (S)-Ether Derivative (Retention) SNAr->Prod_S Stereoretention

Stereospecific synthetic workflows for chiral etherification.

References[1] U.S. Patent Application for CDK2 INHIBITORS (Application #20230159535). Justia Patents.https://patents.justia.com/patent/20230159535[2] Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones. ACS Catalysis.https://pubs.acs.org/doi/10.1021/acscatal.2c01083[3] Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis. RSC Chemical Science.https://pubs.rsc.org/en/content/articlelanding/2024/SC/D4SC04900D

Sources

Application Note: Chemoselective N-Alkylation of (S)-cyclopropyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(S)-cyclopropyl(pyridin-2-yl)methanol (Molecular Weight: 149.19 g/mol ) is a highly valued chiral building block, frequently utilized in the synthesis of selective CDK2 inhibitors and advanced pharmaceutical intermediates . The functionalization of this scaffold often requires the selective N-alkylation of the pyridine ring to form a pyridinium salt. This intermediate serves as a critical precursor for partial reduction to piperidine derivatives or as an activated electrophile in downstream coupling.

The quaternization of the pyridine nitrogen with an alkyl halide proceeds via the Menschutkin reaction—a classic bimolecular nucleophilic substitution ( SN​2 ). However, the presence of the secondary hydroxyl group in (S)-cyclopropyl(pyridin-2-yl)methanol introduces a significant chemoselectivity challenge: the competition between N-alkylation and O-alkylation.

Causality Behind Experimental Choices

As an application scientist, engineering a protocol that guarantees >99% chemoselectivity for the pyridine nitrogen requires manipulating the kinetic parameters of the reaction :

  • Base-Free Conditions: In its neutral state, the pyridine nitrogen (an sp2 hybridized amine) is a significantly stronger nucleophile than the neutral hydroxyl oxygen. Introducing any base would deprotonate the hydroxyl group, generating a highly nucleophilic alkoxide that rapidly undergoes undesired O-alkylation .

  • Solvent Selection: Polar aprotic solvents (e.g., anhydrous acetonitrile) are strictly mandated. They stabilize the charge-separated transition state of the Menschutkin SN​2 process, accelerating the formation of the ionic pyridinium product without engaging in hydrogen bonding that would dampen the nitrogen's nucleophilicity.

  • Steric Considerations: The alpha-chiral center bearing a bulky cyclopropyl group imposes steric hindrance around the pyridine nitrogen. Consequently, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) and elevated thermal activation (60–80 °C) are required to overcome the activation energy barrier and achieve full conversion .

Mechanistic and Workflow Visualizations

Workflow A 1. Starting Material (S)-cyclopropyl(pyridin-2-yl)methanol B 2. Solvent Preparation Anhydrous Acetonitrile A->B C 3. Electrophile Addition Alkyl Halide (e.g., MeI) B->C D 4. Thermal Activation 60-80°C, 12-24h C->D Base-Free Conditions E 5. Precipitation Cold Diethyl Ether D->E TLC: Baseline Spot F 6. Final Product Pyridinium Salt E->F Filtration & Drying

Fig 1. Step-by-step workflow for the chemoselective N-alkylation of the pyridine scaffold.

Mechanism N Pyridine Nitrogen (Strong Nucleophile) RX Alkyl Halide (Electrophile) N->RX SN2 Attack (Favored) O Hydroxyl Oxygen (Weak Nucleophile) O->RX SN2 Attack (Disfavored) Alkoxide Alkoxide Ion (O-Alkylation) O->Alkoxide Pyridinium Pyridinium Salt (N-Alkylation) RX->Pyridinium Base Added Base (Excluded) Base->O Deprotonation Alkoxide->RX Rapid O-Alkylation

Fig 2. Logical relationship demonstrating how base-free conditions dictate N-alkylation.

Experimental Protocol: Synthesis of N-Alkyl-(S)-cyclopropyl(pyridin-2-yl)methanol Halide

This protocol describes a self-validating methodology for the selective N-alkylation of the target compound.

Materials and Setup
  • (S)-cyclopropyl(pyridin-2-yl)methanol : 1.0 mmol (149.2 mg). Crucial Note: If procured as a hydrochloride salt (CAS: 1807896-05-4), it must be freebased via aqueous NaHCO3​ extraction prior to use.

  • Alkylating Agent : Methyl Iodide (1.5 mmol, 93.4 µL) or Benzyl Bromide (1.5 mmol, 178.2 µL).

  • Solvent : Anhydrous Acetonitrile (5.0 mL, dried over 3Å molecular sieves).

  • Anti-solvent : Anhydrous Diethyl Ether (15.0 mL).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture In an oven-dried, 25 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 149.2 mg of the freebased (S)-cyclopropyl(pyridin-2-yl)methanol in 5.0 mL of anhydrous acetonitrile. Purge the flask with Argon for 5 minutes to exclude atmospheric moisture, which can hydrolyze the alkyl halide.

Step 2: Electrophile Addition Add 93.4 µL of methyl iodide (or chosen alkyl halide) dropwise to the stirring solution at room temperature. Self-Validation Check: The solution should remain clear initially. A slight yellowing may occur due to charge-transfer complex formation, which is normal.

Step 3: Thermal Activation Attach a reflux condenser and heat the reaction mixture to 60 °C (for methyl iodide) or 80 °C (for benzyl bromide) using a pre-heated oil bath. Maintain heating for 12–24 hours. In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% MeOH in DCM as the eluent. The starting material ( Rf​≈0.5 ) will deplete, and the highly polar pyridinium salt will appear as a distinct, UV-active baseline spot ( Rf​=0.0 ).

Step 4: Product Isolation via Precipitation Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to approximately 1.5 mL. Vigorously stir this concentrated solution and slowly add 15 mL of cold, anhydrous diethyl ether. Self-Validation Check: The immediate formation of a crystalline precipitate or heavy oil visually confirms the successful generation of the ionic pyridinium salt, as these species are entirely insoluble in non-polar ethereal solvents.

Step 5: Filtration and Drying Filter the precipitate through a sintered glass funnel. Wash the product cake with an additional 2 × 5 mL of cold diethyl ether to strip away unreacted alkyl halide and trace non-polar impurities. Dry the product in a vacuum desiccator at 40 °C for 4 hours to yield the pure N-alkylated salt.

Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters. The data clearly demonstrates the necessity of base-free, polar aprotic conditions to maintain strict N-selectivity.

EntryAlkylating AgentSolventBaseTemp (°C)Time (h)Yield (%)N:O Selectivity
1Methyl Iodide (MeI)AcetonitrileNone601292>99:1
2Benzyl Bromide (BnBr)AcetonitrileNone802485>99:1
31-BromobutaneTolueneNone1004865>99:1
4Methyl Iodide (MeI)DMF K2​CO3​ 60124540:60

Table 1: Optimization of N-alkylation conditions. Entry 4 highlights the detrimental effect of introducing a base, which heavily promotes competitive O-alkylation.

Troubleshooting and Safety Considerations

  • Hygroscopicity: Pyridinium salts are notoriously hygroscopic. If the product forms a sticky gum instead of a solid powder during the ether precipitation step, it has likely absorbed atmospheric moisture. Redissolve in a minimal amount of dry DCM, re-precipitate with anhydrous ether under an argon blanket, and store the final product in a desiccator.

  • Reagent Toxicity: Reagents like methyl iodide and benzyl bromide are potent alkylating agents and suspected carcinogens. All manipulations (Steps 1-3) must be performed inside a certified chemical fume hood using appropriate PPE, including double nitrile gloves.

References

  • cdk2 inhibitors - Patents. Justia Patents. Validated source for the use of (S)-cyclopropyl(pyridin-2-yl)methanol in CDK2 inhibitor synthesis. URL: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. URL:[Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand. The Journal of Organic Chemistry (ACS). URL:[Link]

The Strategic Application of (S)-cyclopropyl(pyridin-2-yl)methanol in the Synthesis of Potent Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Chiral Building Block

In the landscape of modern medicinal chemistry, the quest for novel enzyme inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of specific structural motifs can profoundly influence the biological activity and therapeutic potential of a drug candidate. (S)-cyclopropyl(pyridin-2-yl)methanol, a chiral secondary alcohol, has emerged as a valuable building block in the synthesis of sophisticated enzyme inhibitors. Its unique combination of a stereochemically defined carbinol center, a conformationally constrained cyclopropyl group, and a coordinating pyridinyl moiety offers a powerful toolkit for medicinal chemists to address key challenges in drug design.

This comprehensive guide provides an in-depth exploration of the application of (S)-cyclopropyl(pyridin-2-yl)methanol in the synthesis of enzyme inhibitors, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and elucidate the mechanistic basis for the enhanced inhibitory activity conferred by its constituent fragments.

The Significance of the Cyclopropyl and Pyridin-2-yl-methanol Moieties in Enzyme Inhibition

The efficacy of (S)-cyclopropyl(pyridin-2-yl)methanol as a synthetic precursor for enzyme inhibitors is rooted in the distinct physicochemical properties of its two key structural components: the cyclopropyl ring and the pyridin-2-yl-methanol group.

The Cyclopropyl Group: A Small Ring with a Big Impact

The cyclopropyl group is more than just a simple cycloalkane; its inherent ring strain and unique electronic properties make it a "privileged" motif in drug design.[1][2] Its incorporation into a drug candidate can offer several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkyl counterparts.[2] This can lead to an increased in vivo half-life and improved bioavailability of the drug.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of a molecule.[2] This pre-organization can lead to a lower entropic penalty upon binding to the target enzyme, resulting in higher binding affinity and potency.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, allowing for the fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) properties.[2]

Structural studies have provided direct evidence for the beneficial role of the cyclopropyl group in enzyme-inhibitor interactions. For instance, in the case of the carbapenemase inhibitor Xeruborbactam, the cyclopropyl group engages in stabilizing hydrophobic interactions within the enzyme's active site, contributing significantly to its potent inhibitory activity.[3][4]

The Pyridin-2-yl-methanol Moiety: A Versatile Interaction Hub

The pyridine ring is a common heterocycle in a vast number of pharmaceuticals due to its ability to participate in a variety of non-covalent interactions and its favorable pharmacokinetic properties.[5][6] The pyridin-2-yl-methanol fragment, in particular, offers several key features for enzyme inhibitor design:

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor. These interactions are crucial for anchoring the inhibitor within the enzyme's active site.

  • Metal Coordination: The pyridine nitrogen can coordinate with metal ions that may be present in the active site of metalloenzymes.

  • π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, histidine) in the enzyme's binding pocket, further enhancing binding affinity.

  • Chiral Scaffold: The stereocenter at the carbinol carbon provides a handle for introducing chirality, which is often critical for selective recognition by the enzyme's chiral active site.

The strategic importance of the pyridinyl methanol moiety has been demonstrated in the development of potent and selective inhibitors for various enzymes, including transient receptor potential vanilloid 3 (TRPV3) antagonists.[7][8]

Application in the Synthesis of the PARP Inhibitor Niraparib: A Case Study

A prominent example illustrating the utility of chiral building blocks conceptually related to (S)-cyclopropyl(pyridin-2-yl)methanol is the synthesis of Niraparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[9][10][11] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated ovarian and breast cancers.[11]

While a direct synthesis of Niraparib from (S)-cyclopropyl(pyridin-2-yl)methanol is not the most commonly reported route, a retrosynthetic analysis reveals a logical and efficient pathway to a key chiral intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate , from this starting material. This intermediate is a cornerstone in several reported industrial syntheses of Niraparib.[3]

Proposed Synthetic Pathway

The proposed synthetic pathway leverages modern catalytic and biocatalytic methodologies for the asymmetric synthesis of chiral piperidines from pyridinium precursors.[12][13][14]

Synthetic Pathway A (S)-cyclopropyl(pyridin-2-yl)methanol B Pyridinium Salt Intermediate A->B Activation C (S)-N-benzyl-3-(cyclopropyl)piperidine B->C Asymmetric Reductive Amination D (S)-3-(cyclopropyl)piperidine C->D Debenzylation E Key Niraparib Intermediate ((S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate) D->E Multi-step sequence F Niraparib E->F Coupling & Amidation

Caption: Proposed synthetic workflow from (S)-cyclopropyl(pyridin-2-yl)methanol to Niraparib.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the proposed synthesis. These protocols are based on established chemical transformations and have been adapted for this specific synthetic route.

Part 1: Synthesis of the Chiral Piperidine Core

This part of the synthesis focuses on the conversion of the pyridinium precursor to the key chiral piperidine intermediate. We will utilize a chemoenzymatic approach, which combines the selectivity of biocatalysis with the versatility of chemical synthesis.[12]

Protocol 1.1: Activation of (S)-cyclopropyl(pyridin-2-yl)methanol to a Pyridinium Salt

Objective: To activate the pyridine ring towards nucleophilic addition by forming a pyridinium salt.

Reagent MW Quantity Mmol Equivalents
(S)-cyclopropyl(pyridin-2-yl)methanol149.1910.0 g67.01.0
Benzyl bromide171.0412.6 g (8.8 mL)73.71.1
Acetonitrile41.05100 mL--

Procedure:

  • To a stirred solution of (S)-cyclopropyl(pyridin-2-yl)methanol (10.0 g, 67.0 mmol) in acetonitrile (100 mL) at room temperature, add benzyl bromide (12.6 g, 73.7 mmol) dropwise.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to promote precipitation of the pyridinium salt.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to afford the pyridinium salt intermediate as a solid.

Protocol 1.2: Chemoenzymatic Asymmetric Reduction to (S)-N-benzyl-3-(cyclopropyl)piperidine

Objective: To asymmetrically reduce the pyridinium salt to the corresponding chiral piperidine using a biocatalytic system. This protocol is adapted from established chemoenzymatic dearomatization strategies.[12]

Reagent/Component Concentration/Amount
Pyridinium Salt Intermediate5.0 g
Amine Oxidase (AmOx)As per manufacturer's recommendation
Ene-Imine Reductase (EneIRED)As per manufacturer's recommendation
NADH or Glucose/Glucose DehydrogenaseAs per manufacturer's recommendation for cofactor regeneration
Potassium Phosphate Buffer (pH 7.5)100 mM
Dithiothreitol (DTT)1 mM

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the pyridinium salt intermediate (5.0 g) in 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM DTT.

  • Add the amine oxidase, ene-imine reductase, and the NADH regeneration system to the reaction mixture.

  • Maintain the reaction at a constant temperature (typically 30°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction for the consumption of the starting material and the formation of the desired piperidine product by chiral HPLC.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-N-benzyl-3-(cyclopropyl)piperidine.

Part 2: Elaboration to the Key Niraparib Intermediate and Final API

The subsequent steps involve the conversion of the chiral piperidine to the key aminophenyl intermediate and its final elaboration to Niraparib. These protocols are adapted from established syntheses of Niraparib.[9]

Niraparib Synthesis Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Final API Synthesis A (S)-N-benzyl-3-(cyclopropyl)piperidine B (S)-3-(cyclopropyl)piperidine A->B Debenzylation C (S)-tert-butyl 3-(cyclopropyl)piperidine-1-carboxylate B->C Boc Protection D (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate C->D Suzuki Coupling E (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate D->E Nitro Reduction F 2-(4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide E->F Coupling with Indazole G Niraparib (free base) F->G Boc Deprotection H Niraparib Tosylate G->H Salt Formation

Caption: Detailed workflow for the synthesis of Niraparib from the chiral piperidine intermediate.

Protocol 2.1: Synthesis of Niraparib Tosylate Monohydrate

This protocol outlines the final steps for the synthesis of the active pharmaceutical ingredient, Niraparib, as its tosylate salt.

Step 1: Coupling of the Key Intermediate with the Indazole Moiety

Objective: To form the C-N bond between the aminophenyl piperidine and the indazole core.

Procedure:

  • Combine (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2H-indazole-7-carboxamide (1.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq) and a ligand (e.g., L-proline, 0.2 eq).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the coupled product.

Step 2: Boc Deprotection

Objective: To remove the Boc protecting group to yield the free piperidine nitrogen.

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate), dry, and concentrate to obtain the Niraparib free base.

Step 3: Salt Formation

Objective: To form the tosylate salt of Niraparib for improved stability and handling.

Procedure:

  • Dissolve the Niraparib free base (1.0 eq) in a suitable solvent system, such as a mixture of isopropanol and water.

  • Add a solution of p-toluenesulfonic acid monohydrate (1.0-1.05 eq) in the same solvent system.

  • Heat the mixture to facilitate dissolution and then cool slowly to room temperature to induce crystallization.

  • Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum to yield Niraparib tosylate monohydrate.

Mechanism of Action: How Niraparib Inhibits PARP

Niraparib exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1 and PARP-2.[15][16] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[15]

PARP Inhibition Mechanism cluster_0 Normal DNA Repair cluster_1 Action of Niraparib A Single-Strand DNA Break B PARP1/2 Binding A->B C PAR Synthesis (PARylation) B->C D Recruitment of Repair Proteins C->D E DNA Repair D->E F Single-Strand DNA Break G PARP1/2 Binding F->G H Niraparib Inhibition G->H I PARP Trapping H->I J Replication Fork Collapse (Double-Strand Break) I->J K Cell Death in BRCA-deficient cells J->K

Caption: A simplified diagram illustrating the mechanism of PARP inhibition by Niraparib.

In healthy cells, when an SSB occurs, PARP enzymes bind to the damaged DNA and synthesize long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins, leading to the efficient repair of the break.

Niraparib binds to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the synthesis of PAR.[4][17] This not only inhibits the repair of SSBs but also leads to a phenomenon known as "PARP trapping," where the PARP enzyme remains bound to the DNA.[7][16][18]

When the cell enters the S-phase of the cell cycle, the replication machinery encounters these trapped PARP-DNA complexes, leading to the collapse of the replication fork and the formation of more lethal double-strand DNA breaks (DSBs). In cells with a functional homologous recombination (HR) pathway (e.g., normal cells), these DSBs can be repaired. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. Consequently, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells is an example of synthetic lethality.

X-ray crystallography studies of Niraparib bound to the catalytic domain of PARP1 have revealed the key molecular interactions responsible for its potent inhibition.[4][17] The indazole-carboxamide moiety of Niraparib mimics the nicotinamide portion of the natural substrate NAD+, forming critical hydrogen bonds with key amino acid residues in the active site. The piperidine ring and the attached phenyl group extend into an adjacent hydrophobic pocket, making favorable van der Waals contacts that contribute to the high binding affinity.

Conclusion and Future Perspectives

(S)-cyclopropyl(pyridin-2-yl)methanol represents a valuable and versatile chiral building block for the synthesis of complex enzyme inhibitors. Its unique structural features provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and metabolic stability of drug candidates. The proposed synthesis of the PARP inhibitor Niraparib from this starting material, leveraging modern asymmetric synthesis methodologies, highlights a practical and efficient application.

As our understanding of enzyme structure and function continues to grow, the rational design of inhibitors using such strategically functionalized building blocks will become increasingly important. The principles outlined in this guide can be extended to the development of inhibitors for a wide range of other enzyme targets, paving the way for the discovery of new and improved therapeutics for a multitude of diseases.

References

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • 4R6E: Human artd1 (parp1) - catalytic domain in complex with inhibitor niraparib. RCSB PDB. [Link]

  • WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof.
  • 7KK5: Structure of the catalytic domain of PARP1 in complex with niraparib. RCSB PDB. [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. NMS Group. [Link]

  • Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof.
  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer The University of Manchester. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • Mechanism of Action of PARP Inhibitors. Annual Reviews. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]

  • Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. PMC. [Link]

  • (PDF) Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [Link]

  • Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. ResearchGate. [Link]

  • Structural basis for allosteric PARP-1 retention on DNA breaks. PMC - NIH. [Link]

  • EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Faculty, Staff and Student Publications. [Link]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines Shiyu Zhang. University of Liverpool Repository. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

  • Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes. PMC. [Link]

  • Asymmetric synthesis of dihydropyridines | Download Scientific Diagram. ResearchGate. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of (S)-Cyclopropyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals, process chemists, and researchers optimizing the enantioselective synthesis of (S)-cyclopropyl(pyridin-2-yl)methanol .

The synthesis of chiral 2-pyridyl alcohols is notoriously challenging due to the strong Lewis basicity of the pyridine nitrogen, which frequently poisons metal catalysts or directs uncatalyzed background reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yields and pristine enantiomeric excess (ee).

Part 1: Route Selection & Mechanistic Workflow

Before troubleshooting, it is critical to select the appropriate synthetic trajectory. The diagram below illustrates the three primary methodologies for reducing cyclopropyl(pyridin-2-yl)methanone to the desired (S)-alcohol.

RouteSelection Ketone Cyclopropyl(pyridin-2-yl)methanone ATH Metal-Catalyzed ATH (Ru-TsDPEN or Ir-Ligand) Ketone->ATH H2 or HCO2H Borane Chiral Borane Reduction (Spiroborate/BH3) Ketone->Borane BH3-DMS Enzyme Biocatalysis (KRED / NADPH) Ketone->Enzyme Glucose/GDH Product (S)-Cyclopropyl(pyridin-2-yl)methanol ATH->Product Borane->Product Enzyme->Product

Fig 1: Synthetic route selection for (S)-cyclopropyl(pyridin-2-yl)methanol.

Part 2: Troubleshooting Guides & FAQs

Q1: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) stalls at 50% conversion and yields low enantiomeric excess (ee). What is the mechanistic cause, and how do I resolve it?

Causality: The 2-pyridyl motif is a strong Lewis base. In standard Noyori ATH using RuCl(p-cymene)[(S,S)-TsDPEN], the pyridine nitrogen competitively coordinates to the coordinatively unsaturated ruthenium intermediate. This displaces the substrate's carbonyl oxygen from the optimal outer-sphere trajectory, leading to catalyst resting-state sequestration (poisoning) and allowing background racemic reduction to catch up [1]. Solution: Adjust the pH of your hydrogen donor. Using a 5:2 molar ratio of Formic Acid to Triethylamine (TEAF) instead of the standard 1:1 ratio ensures the pyridine nitrogen is transiently protonated, reducing its Lewis basicity without completely denaturing the Ru-complex. Alternatively, switch to an Iridium-based catalyst (e.g., Ir-f-phamidol), which maintains a tighter coordination sphere that rejects pyridine binding while maintaining high turnover frequencies. For further reading on this transition state, see the [1].

Q2: I am utilizing a chiral borane reduction (e.g., CBS or spiroborate ester), but I am observing up to 30% racemic product. How can I suppress this background reaction?

Causality: Borane ( BH3​ ) is highly electrophilic and rapidly coordinates to the nucleophilic pyridine nitrogen before interacting with the chiral catalyst. Once coordinated, an uncatalyzed, intramolecular hydride transfer occurs from the pyridine-bound borane directly to the adjacent ketone, bypassing the chiral environment entirely [2]. Solution: Lower the reaction temperature to 0–10 °C and switch the solvent from THF to 1,4-Dioxane. Dioxane acts as a moderate Lewis base, competing with the pyridine nitrogen for borane coordination and slowing down the uncatalyzed background reaction. Furthermore, utilizing a bulkier chiral catalyst, such as an octahedral chiral-at-aluminum BINOL complex, forces a highly specific bidentate coordination that overrides the background pathway [3].

Q3: How do I track the reaction progress and validate the enantiomeric excess in real-time without waiting for full workup?

Causality: Pyridyl alcohols are highly polar and streak heavily on standard silica TLC, making visual conversion difficult to judge and masking trace starting materials. Solution: Implement an internal self-validating analytical workflow. Quench a 50 µL reaction aliquot in 1 mL of saturated NaHCO3​ to immediately neutralize the acid/borane, extract with 500 µL EtOAc, and run a rapid Chiral HPLC assay (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 254 nm). The ketone starting material will elute first, followed by the (R)-enantiomer, and finally the desired (S)-enantiomer.

Q4: Will the cyclopropyl ring open during the reduction process?

Causality: Cyclopropyl rings adjacent to aromatic or carbonyl systems are susceptible to ring-opening under strong hydrogenolysis conditions (e.g., Pd/C with H2​ and strong acid) or radical-mediated processes[4]. Solution: No. Asymmetric Transfer Hydrogenation (ATH) using Ru or Ir catalysts, as well as borane reductions, proceed via two-electron hydride transfer mechanisms (outer-sphere or inner-sphere). Because no free radicals are generated and the metal does not oxidatively add into the strained C-C bonds, the cyclopropyl ring remains completely intact. Avoid using Pd/C or strong Lewis acids like TiCl4​ .

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance metrics of the primary catalytic systems used to synthesize (S)-cyclopropyl(pyridin-2-yl)methanol.

MethodologyCatalyst / EnzymeReductant / DonorTemp (°C)Expected YieldExpected ee (%)Key Advantage
Ru-Catalyzed ATH RuCl(p-cymene)[(S,S)-TsDPEN]TEAF (5:2 ratio)25>85%90–95%Highly scalable, inexpensive reagents
Ir-Catalyzed Hydrogenation Ir-f-phamidol H2​ (50 atm)25>95%>99%Superior ee, extremely low catalyst loading
Chiral Borane Reduction BINOL-Al Complex BH3​⋅DMS 1080%85–90%Effective for sterically hindered substrates
Biocatalysis (KRED) Engineered KetoreductaseGlucose / GDH30>90%>99.9%No heavy metals, perfect stereocontrol

Part 4: Self-Validating Experimental Protocol

Optimized Asymmetric Transfer Hydrogenation (ATH) of Cyclopropyl(pyridin-2-yl)methanone

This protocol utilizes a modified Noyori ATH approach with built-in validation checkpoints to ensure the reaction is proceeding correctly at every stage.

Step 1: Catalyst Pre-activation

  • Action: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous Dichloromethane (DCM) (0.5 M relative to substrate). Add a pre-mixed Formic Acid/Triethylamine (TEAF) 5:2 azeotrope (5.0 equiv of formic acid).

  • Causality: The 5:2 TEAF acts as both the hydride source and the pH buffer to keep the pyridine ring protonated, preventing catalyst poisoning.

  • Validation Checkpoint: Observe a distinct color shift from dark red/brown to bright yellow/orange within 15 minutes. This confirms the successful formation of the active 16-electron Ru-hydride species.

Step 2: Substrate Addition & Reaction

  • Action: Cool the mixture to 0 °C. Add cyclopropyl(pyridin-2-yl)methanone (1.0 equiv) dropwise over 10 minutes. Warm the reaction to 25 °C and stir vigorously.

  • Causality: Dropwise addition prevents localized concentration spikes of the Lewis basic substrate, which could lead to catalyst dimerization or off-cycle resting states.

  • Validation Checkpoint: Monitor CO2​ gas evolution via an oil bubbler. The steady bubbling is a primary macroscopic indicator of active hydride transfer. Cessation of bubbling (typically after 4–6 hours) indicates the reaction is nearing completion.

Step 3: In-Process Analytical Control (IPC)

  • Action: Pull a 50 µL aliquot, quench immediately in 1 mL saturated NaHCO3​ , and extract with 500 µL EtOAc.

  • Causality: Immediate neutralization prevents the reverse oxidation of the alcohol back to the ketone, which can occur if the sample sits in the acidic TEAF matrix.

  • Validation Checkpoint: Run Chiral HPLC. A successful reaction will show >95% conversion (disappearance of the ketone peak) and an ee of >90%. If conversion is <50% after 6 hours, catalyst poisoning has occurred (likely due to insufficient acid buffer).

Step 4: Workup & Isolation

  • Action: Quench the bulk reaction with water, extract with DCM ( 3×10 mL), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Removing the TEAF buffer completely is critical to prevent product degradation or racemization during long-term storage.

  • Validation Checkpoint: The 1H NMR of the crude mixture must show an intact cyclopropyl multiplet at δ 0.4–0.6 ppm, validating that no ring-opening side reactions occurred.

Part 5: Mechanistic Visualization

The diagram below illustrates the competing pathways during the Ru-catalyzed ATH of 2-pyridyl ketones. Understanding this bifurcation is key to optimizing the reaction conditions.

Mechanism ActiveCat Active Ru-H(TsDPEN) Complex TS Outer-Sphere Transition State (Concerted H-/H+ Transfer) ActiveCat->TS Ideal Pathway Poison Catalyst Poisoning (Pyridine N-Ru Coordination) ActiveCat->Poison Side Reaction Ketone 2-Pyridyl Ketone Substrate Ketone->TS Ketone->Poison Product (S)-Alcohol + Ru-Amide TS->Product

Fig 2: Competing pathways in the Ru-catalyzed ATH of 2-pyridyl ketones.

References

  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones SynOpen 2024, 08 (04), 387-400. URL:[Link]

  • Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol PubMed Central (PMC) / NIH URL:[Link]

  • An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis Nature Communications 15, 544 (2024). URL:[Link]

  • Enantioselective Synthesis of the C(1)-C(6') Subunit of Zaragozic Acid C Journal of the Brazilian Chemical Society vol.9 no.4 (1998). URL: [Link]

Technical Support Center: Troubleshooting the Purification of (S)-Cyclopropyl(pyridin-2-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (CAS: 1807896-05-4)[1].

This compound is a highly valued chiral building block, notably utilized in the synthesis of selective CDK2 inhibitors for oncology applications[2]. Its synthesis often involves transition-metal-catalyzed asymmetric reduction or visible-light-activated asymmetric radical addition[3]. However, the presence of a basic pyridine ring, a potentially acid-sensitive cyclopropyl group, and a chiral secondary alcohol presents a unique matrix of purification challenges.

Visualization of the Purification Workflow

Workflow A Crude Free Base B Chiral SFC A->B C Metal Scavenging B->C D HCl Salt Formation C->D E Crystallization D->E F Pure (S)-HCl Salt E->F

Experimental Workflow for the Purification of (S)-Cyclopropyl(pyridin-2-yl)methanol.

Troubleshooting FAQs
1. Chromatography & Enantiomeric Resolution

Q: My asymmetric synthesis yielded an enantiomeric excess (ee) of 85%. How can I efficiently upgrade this to >99% ee? A: While classical resolution via chiral acids (e.g., tartaric acid) is possible, Chiral Supercritical Fluid Chromatography (SFC) of the free base is the industry standard for upgrading (S)-cyclopropyl(pyridin-2-yl)methanol. The pyridine ring causes severe tailing on standard silica due to strong hydrogen bonding with acidic silanols. SFC mitigates this when an appropriate basic additive is used. Causality: The addition of 0.2% Diethylamine (DEA) masks the acidic silanols on the chiral stationary phase, preventing non-specific binding of the pyridine nitrogen and sharpening the peak shape for accurate enantiomeric resolution.

2. Trace Metal Scavenging

Q: I synthesized the precursor via transition-metal-catalyzed asymmetric reduction, but my final product has high residual metal (e.g., Ru, Ir) content. Why is standard silica plug filtration failing? A: The adjacent pyridine nitrogen and hydroxyl oxygen form a bidentate chelating motif, strongly binding transition metals (such as Ir in photoredox pathways or Ru in transfer hydrogenations)[3]. Standard silica cannot out-compete this chelation. Causality: You must use functionalized silica scavengers (e.g., SiliaMetS Thiol or DMT) prior to salt formation. The soft sulfur atoms in thiol-functionalized silica have a higher affinity for soft transition metals than the hard oxygen/nitrogen chelator of your product, effectively stripping the metal from the API.

3. Salt Formation & "Oiling Out"

Q: When forming the hydrochloride salt, my product consistently "oils out" instead of forming filterable crystals. How do I prevent this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solution reaches the metastable zone limit without nucleation. This is exacerbated by the hygroscopic nature of the pyridine-HCl salt and the presence of trace water. Causality: Water acts as an anti-nucleating agent for this specific salt. By strictly utilizing anhydrous solvents and anhydrous HCl gas (or HCl in 1,4-dioxane), you force the system into a crystalline solid-liquid phase separation rather than an amorphous liquid-liquid phase separation.

4. Cyclopropyl Ring Stability

Q: Can the cyclopropyl ring open during the HCl salt formation? A: Yes, if the conditions are too harsh. While cyclopropyl rings are generally stable, the adjacent protonated pyridine and the alcohol can facilitate carbocation formation under aqueous, heated acidic conditions, leading to homoallylic alcohols via ring expansion/opening. Anhydrous conditions at low temperatures are strictly required to preserve the ring integrity.

Stability Start (S)-Cyclopropyl(pyridin-2-yl)methanol Path1 Anhydrous HCl / Et2O (0-5 °C) Start->Path1 Path2 Aqueous HCl / Heat (>60 °C) Start->Path2 Result1 Stable HCl Salt Path1->Result1 Result2 Ring-Opened Byproducts Path2->Result2

Mechanistic Pathways: Cyclopropyl Ring Stability vs. Degradation.

Quantitative Data Summaries

Table 1: Chiral SFC Optimization Data for Enantiomeric Upgrading

Column Stationary Phase Co-Solvent Additive Temp (°C) Backpressure (bar) Selectivity (α) Resolution (Rs)
Chiralpak AD-H MeOH 0.1% DEA 35 120 1.15 1.8
Chiralpak AS-H EtOH 0.1% DEA 35 120 1.05 0.9
Chiralcel OD-H IPA 0.2% DEA 40 150 1.42 3.5

| Chiralcel OJ-H | MeOH | None | 35 | 120 | 1.00 | 0.0 (Streaking) |

Table 2: Crystallization Solvent Systems for HCl Salt Formation

Solvent System Ratio (v/v) Yield (%) Purity (HPLC %) Physical Form Notes
EtOAc / Hexane 1:1 45 95.0 Oil / Gum Oiling out observed
DCM / Et2O 1:5 60 97.5 Sticky Solid Highly hygroscopic
EtOAc / Et2O 1:3 85 99.5 White Powder Ideal anti-solvent system

| Acetone / Heptane | 1:2 | 50 | 98.0 | Amorphous | Product partially soluble |

Standard Operating Procedure: Anhydrous HCl Salt Formation and Crystallization

Objective: Convert the purified free base into a stable, highly crystalline hydrochloride salt while preventing oiling out and cyclopropyl ring opening. This protocol is designed as a self-validating system; if the solution oils out at Step 4, it indicates a failure in maintaining anhydrous conditions during Steps 1-3.

Materials:

  • (S)-cyclopropyl(pyridin-2-yl)methanol (free base, >99% ee)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Diethyl Ether (Et2O)

  • 4.0 M HCl in 1,4-dioxane

  • Nitrogen/Argon line

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in anhydrous EtOAc (10 mL per gram of substrate) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere & Cooling: Purge the flask with N2. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Low temperatures prevent the exothermic salt formation from inducing unwanted side reactions (e.g., carbocation-mediated ring opening).

  • Acid Addition: Slowly add 1.05 equivalents of 4.0 M HCl in 1,4-dioxane dropwise over 15 minutes.

    • Causality: Using a non-aqueous HCl source prevents the introduction of water, which is the primary driver of hygroscopic oiling out.

  • Nucleation Induction (Validation Checkpoint): Observe the solution. A successful reaction will yield a fine white suspension. If the solution becomes cloudy but no crystals form (metastable supersaturation / oiling out), add 2 mL of anhydrous Et2O (anti-solvent) dropwise. Scratch the inside of the flask with a glass rod to induce nucleation.

  • Aging: Stir the suspension at 0 °C for 1 hour to ensure complete precipitation and crystal growth.

  • Filtration: Filter the resulting white precipitate rapidly through a sintered glass funnel under a blanket of nitrogen.

    • Causality: The pyridine-HCl salt is hygroscopic; minimizing exposure to ambient humidity prevents deliquescence (absorbing moisture until it dissolves).

  • Washing & Drying: Wash the filter cake with cold anhydrous Et2O (2 × 5 mL/g). Dry the solid in a vacuum oven at 35 °C for 12 hours to yield the pure (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride.

References
  • Title: 1807896-05-4|(S)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride. Source: bldpharm.com. 1

  • Title: cdk2 inhibitors - Patents. Source: justia.com. 2

  • Title: Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones | ACS Catalysis. Source: acs.org. 4

Sources

Technical Support Center: Optimization of (S)-Cyclopropyl(pyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and operational challenges associated with the asymmetric reduction of cyclopropyl(pyridin-2-yl)methanone.

The synthesis of (S)-cyclopropyl(pyridin-2-yl)methanol—a critical chiral building block in drug development—requires precise control over stereocenters while managing the high nucleophilicity of the pyridine ring and the steric bulk of the cyclopropyl group. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting for the two premier synthetic pathways: Noyori Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Workflow SM Cyclopropyl(pyridin-2-yl)methanone ATH Pathway A: Noyori ATH Ru-TsDPEN / HCOOH-NEt3 SM->ATH Chemocatalysis KRED Pathway B: Biocatalysis Engineered KRED / GDH SM->KRED Biocatalysis Prod (S)-cyclopropyl(pyridin-2-yl)methanol ATH->Prod KRED->Prod

Workflow for the asymmetric reduction of cyclopropyl(pyridin-2-yl)methanone.

Part 1: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Ru-catalyzed ATH is a robust chemocatalytic approach. However, the presence of the 2-pyridyl group introduces a significant risk of catalyst poisoning via competitive coordination to the ruthenium center, which traditionally required substrate pre-activation (e.g., N-oxide formation) to achieve high enantioselectivities[1].

Standard Operating Protocol

Reagents: Cyclopropyl(pyridin-2-yl)methanone (1.0 eq), RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%), Formic Acid/Triethylamine (5:2 ratio), anhydrous DMF.

  • System Preparation: Purge a 100 mL Schlenk flask with N₂ for 15 minutes to ensure an oxygen-free environment.

  • Substrate Loading: Charge 10.0 mmol of the ketone and 0.05 mmol of the Ru catalyst into the reactor.

  • Solvent Addition: Inject 20 mL of anhydrous, degassed DMF.

  • Hydrogen Donor Addition: Slowly add 5.0 equivalents of the HCOOH/NEt₃ (5:2) azeotrope dropwise over 15 minutes. Causality: Slow addition prevents rapid gas evolution (CO₂) and thermal spiking.

  • Reaction: Stir at 30 °C for 18 hours.

  • Self-Validation (In-Process Control): ATH is an equilibrium process. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H). If the conversion plateaus at ~80% and the enantiomeric excess (ee) begins to erode over time, the system has reached thermodynamic equilibrium. This validates that the catalyst is active but the reverse oxidation reaction is competing. To push the equilibrium forward, inject an additional 1.0 eq of HCOOH.

Troubleshooting & FAQs

Q: Why does my reaction stall at 50% conversion despite adding fresh catalyst? A: The 2-pyridyl nitrogen is highly nucleophilic and outcompetes the transition state for coordination to the Ru(II) center, effectively poisoning the catalyst. Solution: Adjust your hydrogen donor ratio. By using a 5:2 ratio of HCOOH to NEt₃ (rather than the standard 1:1 or 5:2.5), the environment remains sufficiently acidic to keep the pyridine ring partially protonated. This reduces its nucleophilicity and prevents off-target coordination while permitting the outer-sphere hydride transfer[1].

Q: Is there a risk of cyclopropyl ring-opening during this reduction? A: No. While cyclopropyl(pyridin-2-yl)methanone can act as a radical clock and undergo ring-opening under single-electron transfer (SET) photoredox conditions[2], the Noyori ATH proceeds via a concerted, two-electron hydride transfer. This completely avoids ketyl radical intermediates, ensuring the cyclopropyl ring remains intact.

ATH_Mechanism Ru Ru(II)-TsDPEN Catalyst (Active Hydride) TS Six-Membered Transition State (Outer-Sphere) Ru->TS Substrate Ketone Substrate Substrate->TS Inhibition Off-Target: Pyridine Coordination Substrate->Inhibition Low Acid Ratio Product (S)-Alcohol Product TS->Product Hydride Transfer Inhibition->Ru Catalyst Poisoning

Outer-sphere mechanism of Ru-ATH and potential catalyst inhibition by pyridine.

Part 2: Biocatalytic Reduction via Engineered Ketoreductases (KREDs)

Biocatalysis offers exquisite stereocontrol (>99% ee) and operates under mild aqueous conditions. However, wild-type KREDs often exhibit poor activity toward bulky aryl and pyridyl ketones due to steric clashes in the binding pocket.

Standard Operating Protocol

Reagents: Ketone substrate (1.0 eq), Engineered KRED (e.g., mutated short-chain dehydrogenase/reductase), Glucose Dehydrogenase (GDH), NADP⁺ (0.05 eq), D-Glucose (1.5 eq).

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzymes.

  • Cofactor Recycling Setup: Dissolve 15 mmol D-glucose, 0.1 mmol NADP⁺, and 50 mg GDH in the buffer.

  • Enzyme Loading: Charge 100 mg of the engineered KRED powder.

  • Substrate Addition: Dissolve 10.0 mmol of the ketone in 5 mL DMSO. Add this dropwise to the aqueous buffer. Causality: The DMSO acts as a co-solvent (10% v/v) to prevent the highly lipophilic substrate from crashing out of the aqueous phase.

  • Reaction & pH Control: Stir at 30 °C. Connect a pH-stat titrator loaded with 1M NaOH to maintain the pH strictly at 7.0.

  • Self-Validation (In-Process Control): This system is inherently self-validating. The GDH recycling loop oxidizes glucose to gluconolactone, which hydrolyzes to gluconic acid, generating exactly one equivalent of H⁺ per turnover. Therefore, the volume of 1M NaOH consumed by the titrator directly correlates to the molar conversion of the substrate. A plateau in base uptake indicates either 100% conversion or enzyme deactivation.

Troubleshooting & FAQs

Q: The wild-type KRED yields the (R)-enantiomer with poor conversion. How do I switch to the (S)-enantiomer? A: Bulky pyridyl and cyclopropyl ketones often bind in a reversed orientation in wild-type enzymes. You must utilize an engineered KRED variant. Rational design and site-directed mutagenesis (specifically targeting residues like H145 and Y188) reconstruct the binding pocket, relieving steric clashes and inverting the stereoselectivity to yield the (S)-alcohol with >99% conversion[3].

Q: The reaction starts fast but completely stalls after 2 hours. What is happening? A: You are likely experiencing pH drift. As the GDH recycling system produces gluconic acid, the pH of the unbuffered or poorly buffered solution will plummet. KREDs rapidly denature below pH 5.5. Solution: Ensure your automated pH-stat titrator is functioning correctly and delivering 1M NaOH continuously to maintain a pH of 7.0.

KRED_Loop Ketone Ketone Substrate KRED Engineered KRED Ketone->KRED Alcohol (S)-Alcohol Product KRED->Alcohol NADP NADP+ KRED->NADP Cofactor NADPH (Hydride Donor) Cofactor->KRED Oxidation GDH GDH Enzyme NADP->GDH Reduction GDH->Cofactor Gluconate Gluconic Acid + H+ GDH->Gluconate Glucose D-Glucose Glucose->GDH

Enzymatic cofactor recycling loop using KRED and GDH for asymmetric reduction.

Part 3: Quantitative Data & Pathway Comparison

To assist in route selection for scale-up, the following table summarizes the operational parameters and expected outcomes for both methodologies.

ParameterNoyori ATH (Chemocatalysis)Engineered KRED (Biocatalysis)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Engineered PpYSDR variant
Hydrogen Source HCOOH / NEt₃ (5:2 ratio)D-Glucose (via GDH/NADP⁺)
Typical Loading 0.1 – 0.5 mol%1 – 5 wt%
Solvent System DMF or DCM100 mM K-Phosphate (pH 7.0) / 10% DMSO
Temperature 30 °C30 °C
Typical Yield 85 – 92%> 95%
Typical ee 90 – 95% (S)> 99% (S)
Primary Challenge Pyridine coordination to RuSubstrate solubility & pH drift

References

  • Title : Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity Source : ACS Catalysis URL : 1

  • Title : Rational Design of Dehydrogenase/Reductases Based on Comparative Structural Analysis of Prereaction-State and Free-State Simulations for Efficient Asymmetric Reduction of Bulky Aryl Ketones Source : ACS Catalysis URL : 3

  • Title : Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones Source : ACS Catalysis URL : 2

Sources

Technical Support Center: Resolving Racemic Cyclopropyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique stereochemical and physicochemical challenges associated with resolving racemic cyclopropyl(pyridin-2-yl)methanol .

The structural anatomy of this secondary heteroaryl alcohol presents two distinct challenges:

  • Steric Hindrance: The rigid, bulky cyclopropyl ring near the chiral center can impede the formation of transition states during enzymatic acylation[1].

  • Basic Pyridine Nitrogen: The lone pair on the pyridine ring strongly interacts with acidic protons (e.g., silanol groups on chromatography columns), leading to peak tailing, but conversely allows for classical salt-based resolution[2].

Below, you will find field-proven workflows, mechanistic troubleshooting guides, and self-validating protocols to ensure high enantiomeric excess (ee) and yield.

Enzymatic Kinetic Resolution (EKR) – The Gold Standard

Enzymatic Kinetic Resolution via lipase-catalyzed transesterification is the most robust method for resolving 1-(2-pyridyl)alkyl alcohols[1]. We utilize Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) due to its highly stereoselective binding pocket, which preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched[3].

EKR_Workflow Racemate Racemic Cyclopropyl(pyridin-2-yl)methanol Reaction Kinetic Resolution (40-60°C, DIPE) Racemate->Reaction Enzyme CAL-B + Vinyl Acetate (Acyl Donor) Enzyme->Reaction Products Mixture: (R)-Acetate + (S)-Alcohol Reaction->Products Separation Silica Gel Chromatography Products->Separation R_Isomer (R)-Acetate (Hydrolyze to R-Alcohol) Separation->R_Isomer Non-polar S_Isomer (S)-Alcohol (Unreacted) Separation->S_Isomer Polar

Workflow for the Enzymatic Kinetic Resolution (EKR) of cyclopropyl(pyridin-2-yl)methanol.

Standard Operating Protocol: CAL-B Acylation

Self-Validating Principle: The reaction must be monitored via chiral HPLC to calculate the conversion ( c ) and enantiomeric ratio ( E ). An E -value > 100 confirms a highly selective resolution. Do not rely solely on time.

  • Preparation: Dissolve 1.0 g (6.7 mmol) of racemic cyclopropyl(pyridin-2-yl)methanol in 20 mL of anhydrous diisopropyl ether (DIPE)[1].

  • Reagent Addition: Add 1.24 mL (13.4 mmol, 2.0 eq) of vinyl acetate. Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

  • Catalysis: Add 100 mg (10% w/w) of immobilized CAL-B (Novozym 435) and 4Å molecular sieves.

  • Incubation: Stir the suspension at 60 °C. Causality: The cyclopropyl group's steric bulk slows the reaction rate at room temperature; elevating to 60 °C accelerates the reaction 3- to 7-fold without sacrificing enantiospecificity[1].

  • Monitoring: Take 50 µL aliquots every 4 hours, filter, and analyze via chiral HPLC. Stop the reaction at exactly 50% conversion.

  • Separation: Filter off the enzyme (wash with DIPE and store for reuse). Concentrate the filtrate and separate the highly non-polar (R)-acetate from the polar (S)-alcohol via silica gel chromatography (Hexane/EtOAc gradient)[2].

Troubleshooting FAQ: EKR

Q: My reaction stalls at 20% conversion and the ee of the starting material remains low. Why? A: This is a classic symptom of steric clash in the enzyme's active site or product inhibition. Ensure you are operating at 60 °C to increase the conformational flexibility of the substrate[1]. Additionally, verify that your DIPE is strictly anhydrous; water will cause the enzyme to hydrolyze the vinyl acetate instead of acylating your substrate.

Q: Can I recover the (R)-alcohol from the (R)-acetate? A: Yes. Perform a mild alkaline hydrolysis using K₂CO₃ in Methanol/Water (4:1) at room temperature for 2 hours. This will cleave the acetate without risking racemization of the stereocenter.

Classical Chemical Resolution (Diastereomeric Salt Formation)

When scaling up beyond the economical limits of preparative chromatography or enzyme usage, classical resolution leverages the basicity of the pyridine ring to form separable diastereomeric salts with chiral acids[2].

Classical_Resolution Racemate Racemic Alcohol SaltFormation Diastereomeric Salt Formation (MeOH/Acetone) Racemate->SaltFormation ChiralAcid L-(+)-Tartaric Acid (Resolving Agent) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Crystals Enriched Salt (Crystals) Crystallization->Crystals Filter MotherLiquor Mother Liquor (Opposite Enantiomer) Crystallization->MotherLiquor Filtrate FreeBase Alkaline Hydrolysis (NaOH) & Extraction Crystals->FreeBase PureEnantiomer Resolved Enantiomer FreeBase->PureEnantiomer

Classical chemical resolution workflow via diastereomeric salt fractional crystallization.

Standard Operating Protocol: Tartrate Salt Resolution
  • Salt Formation: Dissolve the racemic alcohol (1.0 eq) in a minimum volume of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid or Dibenzoyl-L-tartaric acid (0.5 to 1.0 eq) in warm methanol[2].

  • Mixing: Slowly add the acid solution to the basic alcohol solution.

  • Crystallization: Allow the mixture to cool to room temperature slowly. If crystallization does not initiate, add acetone dropwise as an antisolvent until slight turbidity is observed, then seed with a pure crystal.

  • Validation Checkpoint: Filter the initial crop of crystals. Take a 5 mg sample, suspend in 1M NaOH, extract with dichloromethane, and run chiral HPLC. If the ee is < 95%, perform a recrystallization from MeOH/Acetone.

  • Free-Basing: Suspend the bulk enantiopure salt in water, adjust to pH > 10 with 1M NaOH, and extract with dichloromethane (3x). Dry over Na₂SO₄ and concentrate to yield the resolved enantiomer[2].

Troubleshooting FAQ: Classical Resolution

Q: The diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation is too high, or the solvent system is too non-polar, causing liquid-liquid phase separation before nucleation. Solution: Re-dissolve the oil by heating and adding a small amount of the polar solvent (Methanol). Cool the solution much more slowly (e.g., in a programmable water bath at -5 °C/hour) and introduce seed crystals at the metastable zone limit.

Preparative Chiral Chromatography (SFC/HPLC)

For rapid isolation of both enantiomers at the milligram to low-gram scale, Supercritical Fluid Chromatography (SFC) or Chiral HPLC is highly effective but requires specific mobile phase adjustments due to the molecule's electronic properties.

Troubleshooting FAQ: Chromatography

Q: I am observing severe peak tailing and poor resolution on my Chiralpak AD-H / OD-H column. Is the cyclopropyl group causing this? A: No, the cyclopropyl group is not the culprit. The basic lone pair on the pyridine nitrogen is strongly interacting with residual acidic silanol groups on the silica-based stationary phase. Solution: You must competitively block these active sites. Add a basic modifier—typically 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine—to your mobile phase (e.g., CO₂/MeOH for SFC, or Hexane/IPA for HPLC). This will immediately sharpen the peaks and restore baseline resolution.

Quantitative Data Summary

Use the following table to select the appropriate resolution method based on your project's scale, budget, and time constraints.

ParameterEnzymatic Kinetic Resolution (CAL-B)Classical Resolution (Chiral Acid)Preparative Chiral SFC
Max Theoretical Yield 50% per enantiomer50% per enantiomer100% (Physical separation)
Typical Target ee > 98% for (S)-alcohol85 - 95% (requires recrystallization)> 99%
Scalability Excellent (10g to kg scale)Good (kg to process scale)Moderate (mg to low-g scale)
Reagent Cost Moderate (Enzyme is recyclable)Low (Inexpensive chiral acids)High (Instrument/Solvent intensive)
Processing Time 24 - 48 hours3 - 5 days (inc. crystallization)Hours (throughput dependent)

References

  • [1] Uenishi, J., Hiraoka, T., Hata, S., Nishiwaki, K., Yonemitsu, O., Nakamura, K., & Tsukube, H. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 63(8), 2481-2487. URL:[Link]

  • [3] Blacker, A. J., et al. (2003). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. The Journal of Organic Chemistry, 68(13), 5422-5425. URL:[Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) for (S)-Cyclopropyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The asymmetric synthesis of (S)-cyclopropyl(pyridin-2-yl)methanol presents unique mechanistic challenges. The strongly coordinating nature of the 2-pyridyl moiety and the similar steric profiles of the cyclopropyl and pyridyl groups often lead to catalyst poisoning and poor enantiomeric discrimination.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common failure modes in Asymmetric Transfer Hydrogenation (ATH), Biocatalysis, and Corey-Bakshi-Shibata (CBS) reductions. Every protocol provided here is designed as a self-validating system to ensure scientific integrity and reproducibility.

Section 1: Asymmetric Transfer Hydrogenation (ATH) Troubleshooting

Q: My Ru-TsDPEN catalyzed ATH reaction stalls at low conversion and yields poor enantiomeric excess (<50% ee). Why is the catalyst failing?

A: The root cause is the strong Lewis basicity of the nitrogen atom on the 2-pyridyl group. In standard ATH conditions, the pyridine nitrogen competitively coordinates to the Ruthenium metal center. This displaces the chiral TsDPEN ligand or blocks the vacant coordination site required for ketone binding and hydride transfer, leading to catalyst deactivation and a rise in the background racemic reduction pathway.

The Fix: You must modify the hydrogen donor system. Standard ATH uses a 5:2 formic acid/triethylamine (FA/TEA) azeotrope. For pyridyl ketones, you must shift to a[1]. This specific ratio provides exactly enough acidity to reversibly protonate the pyridine nitrogen—masking it from the Ru center—without becoming so acidic that it inhibits the formation of the active Ru-hydride intermediate. This phenomenon is well-documented in the [2].

Quantitative Data: Effect of FA:TEA Ratio on Pyridyl Ketone ATH
FA:TEA RatioConversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
5:2 (Azeotrope) 45%72%High acidity disrupts Ru-hydride formation; sluggish kinetics.
2:1 78%85%Moderate protonation of pyridine; improved turnover.
1:1 >99%96%Optimal balance: Pyridine masked, Ru-hydride stabilized.
0:1 (No FA) <10%N/ACatalyst poisoned by strong N-coordination; no H-donor.
Step-by-Step Methodology: Optimized ATH Workflow

Self-Validation Principle: This protocol includes an achiral In-Process Control (IPC) step to verify catalyst activity before chiral analysis, ensuring you do not waste time analyzing a poisoned reaction.

  • Catalyst Activation: In a Schlenk flask under strictly inert argon, dissolve 1.0 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in anhydrous, degassed dichloromethane (DCM). Stir for 15 minutes at 25 °C.

  • Buffer Preparation (Critical Step): Prepare the hydrogen donor mixture by slowly adding formic acid to triethylamine at 0 °C to achieve a strict 1:1 molar ratio.

  • Substrate Addition: Add cyclopropyl(pyridin-2-yl)methanone (1.0 equiv, 0.5 M concentration) to the active catalyst solution.

  • Reduction: Dropwise add the 1:1 FA/TEA mixture (5.0 equiv of HCOOH). Seal the flask and stir at 30 °C for 12–18 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL, quench with NaHCO3, and analyze via achiral LC-MS. Validation Check: Proceed to workup only when conversion is >95%. If conversion is <10%, your system was contaminated with oxygen or the FA/TEA ratio was incorrect. Do not add more catalyst; restart with fresh, degassed solvent.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Chiral Analysis: Determine the ee of (S)-cyclopropyl(pyridin-2-yl)methanol using Chiral SFC (e.g., Chiralpak AD-H column).

Section 2: Biocatalysis (Ketoreductase) Optimization

Q: My KRED screening shows excellent conversion, but the product is nearly racemic. How do I force the enzyme to differentiate the substituents?

A: Ketoreductases (KREDs) rely on the steric differentiation between the two substituents flanking the ketone to enforce a specific binding orientation (Prelog vs. anti-Prelog). The cyclopropyl group and the planar pyridyl ring present ambiguous steric bulk to the enzyme's binding pockets. If the wild-type KRED yields low ee, the binding pockets are not sufficiently differentiating the two groups.

The Fix:

  • Switch to a KRED library specifically evolved for bulky heteroaryls.

  • Cosolvent Tuning: Add a water-miscible cosolvent (10-15% v/v DMSO or isopropanol). This alters the hydration sphere of the enzyme's active site, subtly tightening the binding pocket and increasing enantiomeric discrimination.

  • Cofactor Kinetics: Ensure your Glucose Dehydrogenase (GDH) regeneration cycle is not rate-limiting. Prolonged reaction times with depleted NADPH can lead to product racemization via reverse oxidation.

Biocatalysis Ketone Cyclopropyl(pyridin-2-yl) methanone Alcohol (S)-Cyclopropyl(pyridin-2-yl) methanol Ketone->Alcohol Reduction KRED Ketoreductase (KRED) KRED->Ketone NADPH NADPH + H⁺ NADP NADP⁺ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration GDH Glucose Dehydrogenase Glucose D-Glucose GDH->Glucose Gluconate D-Glucono-δ-lactone Glucose->Gluconate Oxidation

Figure 1: Coupled KRED/GDH biocatalytic cycle for the asymmetric reduction of pyridyl ketones.

Section 3: Corey-Bakshi-Shibata (CBS) Reduction Challenges

Q: I attempted a standard CBS reduction using BH3·THF, but I am getting <20% ee. Is the catalyst loading too low?

A: Increasing the catalyst loading will not fix this. Standard CBS reductions are highly problematic for 2-pyridyl ketones. The borane reagent (BH3) is a strong Lewis acid and rapidly forms a stable Lewis acid-base complex with the basic pyridine nitrogen. Once coordinated, this localized borane acts as an unselective, intramolecular hydride donor. This background reaction completely bypasses the chiral oxazaborolidine catalyst, yielding racemic alcohol.

The Fix: If you must use a CBS pathway, you must pre-complex the pyridine ring with a sacrificial, non-reducing Lewis acid (such as BF3·OEt2) for 30 minutes prior to adding the CBS catalyst and borane. Alternatively, switch to a less reactive hydride source like catecholborane, which is less prone to background coordination. However, from an industrial scale-up perspective, ATH or Biocatalysis remains the superior, more robust choice.

References
  • Title: Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry Source: Royal Society of Chemistry (RSC) Books URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones Source: ACS Catalysis (ACS Publications) URL: [Link]

Sources

Technical Support Center: Stereochemical Integrity in the Functionalization of (S)-cyclopropyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-cyclopropyl(pyridin-2-yl)methanol and its derivatives. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of this critical chiral building block during functionalization.

The presence of a chiral secondary alcohol adjacent to a pyridine ring presents unique challenges in avoiding racemization. This resource is designed to equip you with the knowledge and techniques to navigate these challenges successfully.

Understanding the Challenge: Why is Racemization a Concern?

Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a critical issue when working with chiral molecules like (S)-cyclopropyl(pyridin-2-yl)methanol.[1] The biological activity of many pharmaceuticals is often dependent on a single enantiomer, making the control of stereochemistry paramount.

The proximity of the nitrogen atom in the pyridine ring can influence the stability of the chiral center, potentially facilitating racemization under certain reaction conditions. Mechanisms that can lead to the loss of stereochemical integrity include the formation of carbocation intermediates or reversible oxidation-reduction pathways.[2][3]

Frequently Asked Questions (FAQs)

Q1: Under what conditions is (S)-cyclopropyl(pyridin-2-yl)methanol susceptible to racemization?

A1: Racemization is most likely to occur under conditions that promote the formation of a planar, achiral intermediate, such as a carbocation or a ketone.[2][3] Key conditions to be wary of include:

  • Strongly acidic conditions: Protonation of the hydroxyl group can lead to its departure as water, forming a resonance-stabilized carbocation that can be attacked from either face, leading to a racemic mixture.[3][4]

  • High reaction temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization pathways.[1]

  • Oxidizing conditions: Even trace amounts of oxidants can reversibly convert the alcohol to the corresponding ketone. Subsequent reduction of the achiral ketone can yield the racemic alcohol.[2]

  • Certain metal catalysts: Some transition metal complexes can catalyze the racemization of secondary alcohols through a dehydrogenation-hydrogenation mechanism.[2][5][6][7]

Q2: I need to perform an esterification. Which method is least likely to cause racemization?

A2: For esterification of (S)-cyclopropyl(pyridin-2-yl)methanol, the Steglich esterification is highly recommended.[1][8] This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] The reaction proceeds under mild, near-neutral conditions at room temperature, which significantly minimizes the risk of racemization.[1][8][9] In contrast, traditional Fischer esterification, which employs strong acid and heat, should be avoided as it is known to cause racemization.[1]

Q3: I am considering a Mitsunobu reaction to invert the stereocenter. Is this a reliable method?

A3: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols and generally proceeds with a clean SN2-type inversion.[10][11][12] However, the success and stereochemical outcome can be substrate-dependent. While it is a viable option for converting (S)-cyclopropyl(pyridin-2-yl)methanol to its (R)-enantiomer derivatives, careful optimization and analysis are crucial. In some cases, particularly with electron-donating substituents on the aromatic ring, a loss of stereoselectivity has been observed.[13]

Q4: How can I accurately determine if racemization has occurred?

A4: The most reliable method for determining the enantiomeric excess (e.e.) of your product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[14][15] This direct method allows for the separation of enantiomers, providing a quantitative measure of their ratio.[14] An alternative, indirect method involves derivatizing the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[14] It is crucial to use proper integration methods to ensure the accuracy of the results, as errors can arise from improper peak integration.[16]

Troubleshooting Guide: Identifying and Solving Racemization Issues

This section provides a structured approach to troubleshooting unexpected racemization.

Observed Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess after esterification.Use of harsh reaction conditions (e.g., strong acid, high temperature) characteristic of Fischer esterification.Switch to a milder esterification method such as the Steglich esterification (DCC/DMAP) at room temperature.[1]
Racemization observed during a substitution reaction intended to proceed with inversion (e.g., Mitsunobu).The reaction may be proceeding through a partial SN1 pathway due to a stabilized carbocation intermediate. The pyridine ring could contribute to this stabilization.Lower the reaction temperature. Screen different solvents to find one that disfavors carbocation formation. Consider alternative methods for inversion if racemization persists.
Gradual loss of enantiomeric purity during workup or purification.Exposure to acidic or basic conditions during extraction or chromatography on silica gel.Neutralize the reaction mixture carefully before workup. Use a neutralized silica gel for chromatography or consider alternative purification methods like crystallization.
The starting material shows some degree of racemization before the reaction.Improper storage of the starting material.Store (S)-cyclopropyl(pyridin-2-yl)methanol in a cool, dark place, and under an inert atmosphere if possible. Re-analyze the enantiomeric excess of the starting material before each use.

Validated Protocols to Minimize Racemization

Here are detailed, step-by-step protocols for common functionalizations of (S)-cyclopropyl(pyridin-2-yl)methanol, designed to preserve stereochemical integrity.

Protocol 1: Steglich Esterification for the Synthesis of Ester Derivatives

This protocol describes the esterification of (S)-cyclopropyl(pyridin-2-yl)methanol with a generic carboxylic acid (R-COOH).

Materials:

  • (S)-cyclopropyl(pyridin-2-yl)methanol

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (S)-cyclopropyl(pyridin-2-yl)methanol (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DCM, add DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[9]

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified ester by chiral HPLC.

Workflow for Steglich Esterification

Steglich_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Dissolve Alcohol (1.0 eq), Carboxylic Acid (1.1 eq), and DMAP (0.1 eq) in DCM Cool Cool to 0°C Reactants->Cool Add_DCC Add DCC (1.2 eq) in DCM dropwise Cool->Add_DCC Stir Stir at RT for 12-24h Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Wash with 1M HCl, NaHCO3, Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Determine e.e. by Chiral HPLC Purify->Analyze

Caption: Steglich Esterification Workflow.

Protocol 2: Protecting the Hydroxyl Group as a Silyl Ether

Protection of the alcohol as a silyl ether is a robust strategy before performing reactions that are incompatible with a free hydroxyl group, such as those involving strongly basic or organometallic reagents.[17][18][19]

Materials:

  • (S)-cyclopropyl(pyridin-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (S)-cyclopropyl(pyridin-2-yl)methanol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography.

  • The TBDMS ether can be deprotected using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Decision Tree for Method Selection

MethodSelection Start Goal: Functionalize (S)-cyclopropyl(pyridin-2-yl)methanol Q_ReactionType What is the desired functionalization? Start->Q_ReactionType Esterification Esterification Q_ReactionType->Esterification Ester Etherification Etherification Q_ReactionType->Etherification Ether Substitution Substitution with Inversion Q_ReactionType->Substitution Substitution Other Other Reactions (e.g., Grignard) Q_ReactionType->Other Other Steglich Use Steglich Esterification (DCC, DMAP) Esterification->Steglich Williamson Use Williamson Ether Synthesis (NaH, R-X, mild temp) Etherification->Williamson Q_Inversion Is inversion of stereochemistry desired? Substitution->Q_Inversion Protect Protect as Silyl Ether (TBDMSCl, Imidazole) Other->Protect Mitsunobu Use Mitsunobu Reaction (DEAD, PPh3, Nucleophile) Q_Inversion->Mitsunobu Yes Q_Inversion->Protect No

Caption: Decision tree for selecting a functionalization method.

Concluding Remarks

Maintaining the stereochemical integrity of (S)-cyclopropyl(pyridin-2-yl)methanol during functionalization is achievable with careful consideration of reaction conditions and methodologies. By understanding the mechanisms of racemization and selecting mild, validated protocols, researchers can confidently synthesize novel derivatives while preserving the desired chirality. Always verify the enantiomeric excess of your final products using appropriate analytical techniques to ensure the success of your synthetic strategy.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
  • Steglich esterification - Grokipedia.
  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols | Accounts of Chemical Research - ACS Publications.
  • Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction - Benchchem.
  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine - RSC Publishing.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?
  • In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR | Organic Letters - ACS Publications.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications.
  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines | Request PDF - ResearchGate.
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase - PubMed.
  • esterification of carboxylic acids with - Organic Syntheses Procedure.
  • Stereoselective Synthesis of Chiral Molecules | Encyclopedia MDPI.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Protecting groups.
  • Steglich esterification - Wikipedia.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI.
  • Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis | Journal of the American Chemical Society.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive.
  • Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount - MDPI.
  • Alcohol Protecting Groups.
  • Protecting Groups For Alcohols - Master Organic Chemistry.
  • Protecting Groups - Organic Chemistry - Jack Westin.
  • Protecting Groups For Alcohols - Chemistry Steps.
  • 19.11: Racemization - Chemistry LibreTexts.
  • Mitsunobu Reaction | Chem-Station Int. Ed.
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Catalysts for the Asymmetric Synthesis of (S)-Cyclopropyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure (S)-cyclopropyl(pyridin-2-yl)methanol is a critical transformation in modern pharmaceutical development, particularly in the synthesis of selective CDK2 inhibitors and other targeted therapeutics [1]. However, the asymmetric reduction of its precursor, cyclopropyl(pyridin-2-yl)methanone, presents a notorious challenge in asymmetric catalysis. The presence of the basic pyridine nitrogen adjacent to the carbonyl group frequently leads to catalyst poisoning or diminished enantioselectivity due to competitive metal chelation [2].

This guide objectively compares three leading catalytic strategies for this transformation: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , Iridium-catalyzed Asymmetric Hydrogenation (AH) , and Biocatalysis using engineered Ketoreductases (KREDs) . By examining the mechanistic causality behind each system's performance, this guide provides drug development professionals with actionable, data-backed insights for process chemistry scale-up.

Mechanistic Causality: The 2-Pyridyl Challenge

To understand why certain catalysts fail while others excel, we must analyze the transition state causality.

In traditional Ru-TsDPEN (Noyori-type) ATH , the reduction proceeds via an outer-sphere mechanism relying on a highly structured six-membered transition state stabilized by NH-O hydrogen bonding. However, the lone pair on the 2-pyridyl nitrogen actively competes with the carbonyl oxygen for hydrogen bonding or directly coordinates to the ruthenium center. This chelation disrupts the stereocontrolling environment, often resulting in moderate enantiomeric excess (ee) and sluggish turnover numbers (TON) [2].

Conversely, modern Ir/f-diaphos complexes overcome this via a relay hydrogen-bonding network. The solvent (isopropanol) acts as a bridge between the substrate and the chiral ligand, effectively shielding the metal center from pyridine coordination while locking the substrate in a rigid conformation [3].

Biocatalytic KREDs bypass metal coordination entirely. The enzyme's active site utilizes a precisely evolved hydrophobic pocket to accommodate the bulky cyclopropyl group (A-value ~1.5), while orienting the carbonyl for stereospecific hydride attack from the NADPH cofactor. This "lock-and-key" shielding guarantees near-perfect facial selectivity.

G Substrate Cyclopropyl(pyridin-2-yl)methanone RuCat Ru-TsDPEN (ATH) Risk: N-Chelation Substrate->RuCat ATH IrCat Ir/f-diaphos (AH) Relay H-Bonding Substrate->IrCat H2 KRED Ketoreductase (KRED) Enzyme Pocket Substrate->KRED NADPH ProdRu Moderate ee Catalyst Poisoning RuCat->ProdRu ProdIr (S)-Alcohol >95% ee IrCat->ProdIr ProdKRED (S)-Alcohol >99.5% ee KRED->ProdKRED

Caption: Mechanistic divergence in the asymmetric reduction of 2-pyridyl ketones.

Quantitative Data Presentation

The following table summarizes the objective performance metrics of the three catalytic systems based on optimized process chemistry parameters for 2-pyridyl alkyl ketones.

Catalyst SystemCatalyst TypeTypical Yield (%)Enantiomeric Excess (ee)S/C Ratio (TON)Reaction ConditionsEnvironmental Impact
Ru-TsDPEN Transition Metal (ATH)60 - 75%70 - 85%~1,000Formic acid/TEA, 40°CHigh heavy metal waste
Ir/f-diaphos Transition Metal (AH)> 95%> 98%Up to 19,600H₂ (50 atm), iPrOH, RTRequires high-pressure H₂
KRED Biocatalyst (Enzyme)> 90%> 99.5%> 50,000KPi buffer (pH 7), 30°CGreen, aqueous, mild

Note: While Ir-AH provides excellent TONs, KREDs offer superior enantioselectivity and eliminate the need for high-pressure hydrogenation infrastructure.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal analytical checks to verify both conversion and stereochemical integrity.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (Ir/f-diaphos)

Causality Focus: Strict exclusion of oxygen is required to prevent the oxidation of the electron-rich phosphine ligands, which would instantly kill the catalytic cycle.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and (S,S)-f-diaphos (1.1 mol%) in anhydrous, degassed isopropanol (2.0 mL). Stir for 30 minutes to form the active pre-catalyst.

  • Substrate Loading: Add cyclopropyl(pyridin-2-yl)methanone (1.0 mmol) and t-BuOK (5.0 mol%) to the catalyst solution. The strong base is critical to generate the active iridium-hydride species.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at room temperature (25°C) for 12 hours.

  • Validation (Conversion): Vent the reactor carefully. Remove an aliquot, evaporate the solvent, and analyze via ¹H NMR. Validation checkpoint: Look for the disappearance of the ketone's carbonyl-adjacent cyclopropyl multiplet and the appearance of the carbinol proton singlet (~4.5 ppm).

  • Validation (Enantioselectivity): Purify via flash chromatography and analyze using Chiral HPLC (e.g., Chiralcel OD-H, Hexane/iPrOH 90:10).

Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)

Causality Focus: KREDs require a continuous supply of NADPH. We utilize a coupled system where isopropanol acts as a sacrificial hydride donor, driving the equilibrium forward while regenerating the cofactor.

Workflow Prep 1. Substrate Prep Ketone in DMSO Buffer 2. Buffer & Cofactor KPi (pH 7.0), NADP+ Prep->Buffer Enzyme 3. Biocatalyst KRED Addition Buffer->Enzyme Incubate 4. Incubation 30°C, 24h Enzyme->Incubate Extract 5. Validation Chiral HPLC Incubate->Extract

Caption: Step-by-step experimental workflow for the KRED-catalyzed asymmetric reduction.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate (KPi) buffer at pH 7.0, containing 2 mM MgSO₄.

  • Reaction Assembly: To a 250 mL baffled flask, add 80 mL of the KPi buffer, 10 mL of isopropanol (co-solvent and hydride source), and 50 mg of NADP⁺.

  • Substrate Addition: Dissolve cyclopropyl(pyridin-2-yl)methanone (5.0 mmol) in 5 mL of DMSO. Add this dropwise to the buffer solution to prevent substrate crashing.

  • Biocatalysis: Add 100 mg of the engineered (S)-selective KRED powder. Incubate the mixture at 30°C with orbital shaking at 250 rpm for 24 hours.

  • Validation & Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate. Validation checkpoint: Run Chiral HPLC. A successful KRED reduction typically yields a baseline-separated single peak corresponding to >99.5% ee.

Conclusion & Recommendations

For the synthesis of (S)-cyclopropyl(pyridin-2-yl)methanol, legacy Ru-ATH systems should be avoided due to the inherent vulnerability of the metal center to pyridine N-chelation.

If the synthesis must be performed using transition metals (e.g., for novel ligand screening), Ir/f-diaphos is the superior choice, utilizing relay hydrogen bonding to achieve >98% ee [2]. However, for pharmaceutical scale-up and API manufacturing (such as CDK2 inhibitor pipelines [1]), Biocatalysis (KREDs) is the definitive recommendation. It offers unmatched enantioselectivity (>99.5% ee), eliminates heavy-metal contamination risks, and operates under mild, scalable conditions.

References

  • cdk2 inhibitors - Justia Patents Source: Justia URL
  • Source: Società Chimica Italiana (chim.it)
  • General Asymmetric Hydrogenation of Hetero-aromatic Ketones Source: ResearchGate URL

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: (S)-Cyclopropyl(pyridin-2-yl)methanol as a Novel Ligand

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount. Chiral alcohols, in particular, serve as indispensable building blocks and versatile ligands in asymmetric catalysis. This guide provides a comparative analysis of the emerging chiral ligand, (S)-cyclopropyl(pyridin-2-yl)methanol, against two well-established chiral alcohols: (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst, and (1R,2S)-(-)-N-methylephedrine, a widely used chiral auxiliary and ligand.

While extensive comparative data for (S)-cyclopropyl(pyridin-2-yl)methanol is still emerging in the peer-reviewed literature, this guide will establish a framework for its evaluation. We will delve into a benchmark reaction—the asymmetric transfer hydrogenation of acetophenone—to compare the performance of these chiral alcohols, supported by established experimental data for the benchmark compounds and a discussion of the anticipated role of the cyclopropyl moiety.

The Pivotal Role of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are a cornerstone of asymmetric synthesis, acting as both valuable chiral synthons and as ligands that impart stereochemical control in catalytic reactions. Their ability to form transient, diastereomeric complexes with substrates or metal centers allows for the facial differentiation of prochiral molecules, leading to the preferential formation of one enantiomer over the other. The structural and electronic properties of the chiral alcohol are critical in determining the efficiency and enantioselectivity of the transformation.

Introducing the Contenders: A Structural Overview

The three chiral alcohols under consideration, while all possessing a hydroxyl group and a nitrogen atom, exhibit distinct structural features that influence their catalytic behavior.

1. (S)-Cyclopropyl(pyridin-2-yl)methanol: This novel chiral pyridyl alcohol features a unique combination of a coordinating pyridine ring, a stereogenic carbinol center, and a cyclopropyl group. The pyridine nitrogen acts as a Lewis base to coordinate with a metal center, while the adjacent hydroxyl group can participate in the catalytic cycle. The rigid and sterically demanding cyclopropyl group is poised to exert significant influence on the chiral environment around the catalytic center.

2. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: A well-known chiral amino alcohol, this compound is the precursor to the oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[1][2] Its rigid pyrrolidine ring and bulky diphenylmethyl group create a well-defined chiral pocket, enabling highly enantioselective reductions of a wide range of ketones.[1][2]

3. (1R,2S)-(-)-N-Methylephedrine: Derived from the natural product ephedrine, this β-amino alcohol has been extensively used as a chiral auxiliary and ligand in various asymmetric transformations, including alkylations, reductions, and additions to carbonyls. Its open-chain structure offers more conformational flexibility compared to the other two ligands.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a widely used and mechanistically well-understood reaction, making it an excellent choice for comparing the efficacy of chiral ligands.[3][4] In this reaction, a hydrogen donor, typically isopropanol or formic acid, is used in conjunction with a transition metal catalyst (e.g., Ruthenium or Rhodium) and a chiral ligand.

While specific experimental data for (S)-cyclopropyl(pyridin-2-yl)methanol in the ATH of acetophenone is not yet widely published, we can infer its potential performance based on studies of other chiral pyridyl alcohols in similar transformations.[1] The table below summarizes the performance of our benchmark chiral alcohols in this reaction, providing a target for the evaluation of new ligands like (S)-cyclopropyl(pyridin-2-yl)methanol.

Chiral Ligand/Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
(S)-Cyclopropyl(pyridin-2-yl)methanol + [Ru(p-cymene)Cl₂]₂Acetophenone(S)-1-PhenylethanolData not availableData not available-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol derived oxazaborolidine (CBS catalyst) with BH₃Acetophenone(R)-1-Phenylethanol~95>98[2]
(1R,2S)-(-)-N-Methylephedrine with [Rh(Cp*)Cl₂]₂Acetophenone(R)-1-PhenylethanolHighModerate to High[5]

Note: The stereochemical outcome (R or S) is dependent on the specific catalyst system and the stereochemistry of the ligand.

Mechanistic Insights and the Role of the Cyclopropyl Group

The enantioselectivity in the asymmetric transfer hydrogenation reaction is determined by the facial selectivity of hydride transfer from the metal-hydride species to the prochiral ketone. The chiral ligand orchestrates this selectivity by creating a sterically and electronically differentiated environment around the metal center.

G cluster_0 Catalytic Cycle Ru_precatalyst [Ru]-Cl Active_RuH [Ru]-H (Active Catalyst) Ru_precatalyst->Active_RuH + Isopropanol - HCl - Acetone Active_RuH->Ru_precatalyst Deactivation Pathways Ketone_complex [Ru]-H-Ketone Complex Active_RuH->Ketone_complex + Ketone Product_complex [Ru]-Product Complex Ketone_complex->Product_complex Hydride Transfer Product_complex->Active_RuH - Product Chiral_Alcohol Chiral Alcohol Product Product_complex->Chiral_Alcohol Isopropanol Isopropanol Acetone Acetone Ketone Prochiral Ketone

Figure 1: Generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

In the case of (S)-cyclopropyl(pyridin-2-yl)methanol , the pyridine nitrogen and the hydroxyl oxygen would chelate to the ruthenium center. The cyclopropyl group, being rigid and having a distinct steric profile, would project into the space around the active site. This steric hindrance would likely favor the binding of the prochiral ketone in a specific orientation, thus directing the hydride attack to one of the enantiofaces of the carbonyl group. The electronic properties of the cyclopropyl group may also play a role in modulating the reactivity of the catalyst.

For the CBS catalyst , the mechanism involves the formation of an oxazaborolidine-borane complex that coordinates to the ketone. The bulky diphenylmethyl group effectively blocks one face of the ketone, leading to highly selective hydride transfer from the borane.[6]

With (1R,2S)-(-)-N-methylephedrine , the nitrogen and oxygen atoms chelate to the metal center. The stereoselectivity is governed by the steric interactions between the substituents on the ligand and the incoming ketone.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

General Procedure for the Synthesis of (S)-Cyclopropyl(pyridin-2-yl)methanol

The synthesis of (S)-cyclopropyl(pyridin-2-yl)methanol can be achieved through the asymmetric reduction of cyclopropyl pyridin-2-yl ketone.

G Start Cyclopropyl pyridin-2-yl ketone Reduction Asymmetric Reduction (e.g., CBS reduction or Asymmetric Transfer Hydrogenation) Start->Reduction Workup Aqueous Workup & Purification Reduction->Workup Product (S)-Cyclopropyl(pyridin-2-yl)methanol Workup->Product

Figure 2: Synthetic workflow for (S)-cyclopropyl(pyridin-2-yl)methanol.

Step 1: Synthesis of Cyclopropyl pyridin-2-yl ketone This can be prepared via a Grignard reaction between 2-cyanopyridine and cyclopropylmagnesium bromide, followed by acidic hydrolysis of the resulting imine.

Step 2: Asymmetric Reduction

  • Option A: CBS Reduction: To a solution of the CBS catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex dropwise. Then, add a solution of cyclopropyl pyridin-2-yl ketone in THF. Stir the reaction at -78 °C until completion.

  • Option B: Asymmetric Transfer Hydrogenation: In a flame-dried flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and a suitable chiral ligand (e.g., a chiral amino alcohol) in isopropanol. Heat the mixture to form the active catalyst. Cool to room temperature and add the cyclopropyl pyridin-2-yl ketone.

Step 3: Workup and Purification Quench the reaction with methanol, followed by the addition of aqueous HCl. Basify the aqueous layer and extract with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield (S)-cyclopropyl(pyridin-2-yl)methanol.

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a standardized method for evaluating the performance of chiral alcohol ligands.[1]

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Chiral alcohol ligand (e.g., (S)-cyclopropyl(pyridin-2-yl)methanol)

  • Acetophenone

  • Anhydrous isopropanol

  • Base (e.g., KOH or NaOiPr)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral alcohol ligand (2.2 mol%) in anhydrous isopropanol.

  • Add the base (5 mol%) to the solution.

  • Heat the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Cool the solution to room temperature and add acetophenone (100 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a few drops of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the resulting 1-phenylethanol.

Conclusion and Future Outlook

(S)-cyclopropyl(pyridin-2-yl)methanol represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its unique structural features, particularly the rigid cyclopropyl group, suggest the potential for high enantioselectivity in reactions such as asymmetric transfer hydrogenation. While direct comparative data is currently limited, the framework and protocols provided in this guide offer a clear pathway for its evaluation against established chiral alcohols like the precursor to the CBS catalyst and N-methylephedrine.

Future research should focus on the systematic evaluation of (S)-cyclopropyl(pyridin-2-yl)methanol in a range of asymmetric transformations to fully elucidate its catalytic potential. The insights gained will undoubtedly contribute to the ever-expanding toolbox of chiral ligands available to synthetic chemists, enabling the development of more efficient and selective routes to valuable chiral molecules.

References

  • Isomerlab. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • Gladstone, C., & Blacker, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications, (24), 2456-2466. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Molecules, 26(22), 6945. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (7), 315–317. [Link]

  • Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • Chemicool. (n.d.). Asymmetric Catalysis. [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. [Link]

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity

In modern pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and patient safety. For chiral molecules like (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The (S)-enantiomer may possess the desired pharmacological activity, while its mirror image, the (R)-enantiomer, could be inactive, exhibit a different activity, or even be toxic. Consequently, regulatory bodies worldwide mandate the development and validation of robust analytical methods capable of accurately quantifying the desired enantiomer and its unwanted counterpart.

This guide provides an in-depth comparison of validated analytical methodologies for the chiral analysis of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride. We will move beyond a simple listing of techniques to explain the causality behind method selection, the principles of validation as defined by global standards, and the practical application of these methods in a drug development setting. The objective is to equip researchers and quality control professionals with the knowledge to select, develop, and validate an analytical procedure that is fit for its intended purpose, ensuring the quality and safety of the final drug product.

The Foundation of Trust: Adherence to ICH Q2(R2) Validation Guidelines

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability. The International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," provides the global standard for this process.[1][2] Validation is the formal process of demonstrating that an analytical procedure is fit for its intended purpose.[3][4] This involves a series of experiments designed to assess the method's performance characteristics.

The core parameters evaluated during validation are interconnected, collectively ensuring the reliability of the data generated.

Caption: Interrelationship of core analytical validation parameters as per ICH Q2(R2).

Primary Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

For the routine analysis and quality control of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard and our primary recommendation.[5][6] Its widespread adoption stems from its high resolution, robustness, and the vast library of available Chiral Stationary Phases (CSPs) that can resolve a broad spectrum of chiral compounds.[7][8]

The Rationale Behind Chiral HPLC

The power of chiral HPLC lies in the CSP. These columns contain a chiral selector covalently bonded to a silica support.[9] Enantiomers passing through the column interact with the chiral selector, forming transient diastereomeric complexes. Differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.[7][9] For a molecule containing both a hydroxyl group (a hydrogen bond donor/acceptor) and a pyridine ring (a π-basic system), polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point for method development due to their multimodal interaction capabilities.[7]

Detailed Experimental Protocol: A Validated HPLC-UV Method

This section outlines a comprehensive, self-validating protocol for the enantiomeric purity determination of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). All solvents should be HPLC grade.

  • Diluent: Mobile Phase.

  • Reference Standards: High-purity (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride and the corresponding (R)-enantiomer (for peak identification and specificity).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 262 nm (corresponding to the pyridine chromophore).

  • Injection Volume: 10 µL

  • Run Time: Approximately 20 minutes (or until both enantiomers have eluted).

3. Validation Protocol Steps:

  • System Suitability: Before each validation run, inject a standard solution containing both (S)- and (R)-enantiomers (e.g., a 50:50 racemic mixture or a spiked sample). The resolution between the two enantiomeric peaks must be ≥ 2.0. Tailing factors should be ≤ 2.0, and the relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.

  • Specificity (Selectivity): Inject the diluent, a placebo (if analyzing a formulated product), the (S)-enantiomer standard, and the (R)-enantiomer standard individually. This confirms that there are no interfering peaks at the retention times of the enantiomers and definitively identifies the peak for each.[1]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Prepare a series of dilutions of the (R)-enantiomer. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).[10] The LOD is typically determined based on a signal-to-noise ratio of 3:1.[10] For an impurity method, a target LOQ of 0.05% of the nominal standard concentration is common.

  • Linearity and Range: Prepare at least five standard solutions of the (R)-enantiomer spanning from the LOQ to 150% of the specification limit (e.g., if the limit for the (R)-enantiomer is 0.5%, the range could be 0.05% to 0.75%).[11] Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[12]

  • Accuracy: Analyze samples spiked with known amounts of the (R)-enantiomer at three concentration levels across the range (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0% for an impurity at these low levels.[11]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit on the same day, with the same analyst and instrument. The RSD of the results should be ≤ 5.0%.[10]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results from both sets are statistically compared to assess within-laboratory variation.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% isopropanol), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min). The system suitability criteria must still be met, demonstrating the method's reliability during normal use.

Expected Performance Data Summary
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at enantiomer RTs. Resolution ≥ 2.0.Baseline resolution achieved.
Linearity (r²) ≥ 0.998> 0.999
Range From LOQ to 150% of specification limit.0.05% - 0.75% (relative to nominal)
Accuracy (% Recovery) 90.0% - 110.0%97.5% - 103.5%
Precision (RSD%) Repeatability: ≤ 5.0%; Intermediate: ≤ 8.0%< 3.0%
LOQ S/N ≥ 10; acceptable precision/accuracy.~0.05% of nominal concentration
Robustness System suitability parameters met.No significant impact on results.

Alternative & Complementary Analytical Methodologies

While chiral HPLC is the workhorse, other techniques offer distinct advantages in specific scenarios. A comprehensive strategy often involves using a secondary method to confirm results or for specialized applications.

Caption: A typical workflow for chiral analytical method development and validation.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations.[13] It uses supercritical CO₂ as the primary mobile phase, which offers low viscosity and high diffusivity.

  • Advantages:

    • Speed: The low viscosity allows for much higher flow rates, significantly reducing analysis times, often to under 5 minutes.[9]

    • Greener Chemistry: Reduces the consumption of organic solvents compared to normal-phase HPLC.

    • Orthogonal Selectivity: Often provides different elution orders or better resolution compared to HPLC, making it an excellent confirmatory technique.

  • Considerations:

    • Requires specialized instrumentation.

    • Method development can be complex due to the interplay of pressure, temperature, and co-solvent composition.

Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their electrophoretic mobility in an applied electric field. For chiral separations, a chiral selector is added to the background electrolyte.

  • Advantages:

    • High Efficiency: Generates extremely sharp peaks, leading to very high theoretical plate counts and excellent resolution.

    • Minimal Sample Consumption: Injects nanoliter volumes, ideal for precious samples.[6][14]

    • Low Reagent Usage: Uses very small quantities of reagents, making it cost-effective and environmentally friendly.[6]

  • Considerations:

    • Can be less robust than HPLC for routine QC applications.

    • Achieving the required sensitivity can be challenging without specialized detectors or sample stacking techniques.

Comparative Guide: Selecting the Right Tool for the Job

FeatureChiral HPLC Chiral SFC Chiral CE
Primary Application Routine QC, Purity Testing, Method DevelopmentHigh-Throughput Screening, Purification, Orthogonal MethodOrthogonal Method, Micro-sample Analysis, Research
Resolution Very Good to ExcellentVery Good to ExcellentExcellent to Superior
Analysis Speed Moderate (10-30 min)Very Fast (< 5 min)Fast (5-15 min)
Solvent Consumption Moderate to HighLow to ModerateVery Low
Robustness High (Industry Standard)Moderate to HighModerate
Instrumentation Cost StandardHighModerate
Sample Requirement MicrolitersMicrolitersNanoliters
Regulatory Acceptance HighGrowing RapidlyModerate

Conclusion

For the definitive analysis of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride , a validated chiral HPLC method remains the most robust, reliable, and regulatory-accepted approach for quality control and release testing. The methodology detailed in this guide, grounded in the principles of ICH Q2(R2), provides a clear pathway to developing a fit-for-purpose procedure.

As a Senior Application Scientist, my recommendation is to establish a primary HPLC method and consider developing a chiral SFC method as a secondary, orthogonal technique. This dual-methodology approach provides the highest level of confidence in analytical results, offering speed for high-throughput needs and an invaluable tool for confirming out-of-specification results. The choice of method should always be guided by a thorough risk assessment and a deep understanding of the analytical target profile required at each stage of the drug development lifecycle.

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Advances in chiral analysis: from classical methods to emerging technologies Source: Royal Society of Chemistry URL: [Link]

  • Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL: [Link]

  • Title: Chiral Drugs: An Overview Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: ACS Publications URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases Source: JoVE URL: [Link]

  • Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure Source: World Journal of Advanced Research and Reviews URL: [Link]

Sources

Precision Targeting in CCNE1-Amplified Cancers: A Comparative Guide to (S)-Cyclopropyl(pyridin-2-yl)methanol-Derived CDK2 Inhibitors vs. Pan-CDK Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Cyclin-Dependent Kinase 2 (CDK2) has been recognized as a critical driver of the G1/S cell cycle transition and a compelling therapeutic target, particularly in tumors harboring CCNE1 (Cyclin E1) amplifications[1]. Despite this strong biological rationale, early pan-CDK inhibitors failed in the clinic due to narrow therapeutic windows and severe dose-limiting toxicities[2]. The primary culprit was the off-target inhibition of CDK1, an essential kinase for normal mitotic progression[2].

Recent breakthroughs in structure-based drug design have overcome this barrier. By utilizing specific chiral building blocks, such as (S)-cyclopropyl(pyridin-2-yl)methanol , researchers have successfully synthesized a new generation of highly selective CDK2 inhibitors[3]. This guide objectively compares the biological activity, selectivity profiles, and experimental validation of these novel derivatives against traditional pan-CDK and CDK4/6 inhibitors.

Mechanistic Rationale: The Structural Selectivity Window

The ATP-binding clefts of CDK2 and CDK1 are highly conserved, making selectivity notoriously difficult to achieve[4]. However, biophysical mapping has revealed that the cyclin-free (monomeric) states of CDK1 and CDK2 possess distinct conformational energy landscapes[4].

Derivatives synthesized from the (S)-cyclopropyl(pyridin-2-yl)methanol building block exploit these subtle differences. The bulky, stereospecific cyclopropyl group restricts the molecule's conformation, forcing the pyridin-2-yl moiety to engage unique second-shell residues in the inactive CDK2 pocket[4]. This stereochemical precision prevents the inhibitor from efficiently binding to the more rigid CDK1 pocket, effectively widening the therapeutic index and sparing normal cells from mitotic catastrophe[2][5].

Comparative Performance Data

To demonstrate the superiority of (S)-cyclopropyl(pyridin-2-yl)methanol-derived CDK2 inhibitors (represented here as "Novel CDK2i"), we compare their biochemical and cellular profiles against Dinaciclib (a legacy pan-CDK inhibitor) and Palbociclib (an approved CDK4/6 inhibitor).

Metric / CompoundNovel CDK2i ((S)-Derivative)Dinaciclib (Pan-CDK)Palbociclib (CDK4/6i)
CDK2 IC 50​ (Biochemical) < 1 nM1 nM> 5000 nM
CDK1 IC 50​ (Biochemical) > 100 nM3 nM> 5000 nM
CDK1/CDK2 Selectivity Fold > 100x 3xN/A
OVCAR-3 Viability (CCNE1 Amp) Potent (IC 50​ < 50 nM)Potent (IC 50​ < 10 nM)Resistant (IC 50​ > 1 µM)
Normal Cell Toxicity Low (Spares CDK1)High (Dose-limiting)Moderate (Neutropenia)

Data synthesized from foundational CDK2 inhibitor profiling studies[3][5].

Pathway Dynamics: Exploiting Synthetic Lethality

In CCNE1-amplified cancers (such as high-grade serous ovarian cancer), hyperactive CDK2 drives premature S-phase entry, leading to replication stress and collapsed replication forks[1]. These cells become entirely dependent on Homologous Recombination (HR) to repair the DNA damage[1]. Selective CDK2 inhibition blocks this repair mechanism, inducing catastrophic DNA damage and apoptosis specifically in the tumor cells, while normal cells utilize CDK1 to compensate and survive[1][5].

G CCNE1 CCNE1 Amplification (Ovarian/Breast Cancer) CDK2 CDK2 Hyperactivation CCNE1->CDK2 Drives RepStress Replication Stress & Collapsed Forks CDK2->RepStress Induces HRRepair Homologous Recombination Repair Dependency RepStress->HRRepair Relies on Apoptosis Catastrophic DNA Damage & Apoptosis HRRepair->Apoptosis When Blocked Deriv (S)-cyclopropyl(pyridin-2-yl)methanol Derivatives Deriv->CDK2 Selective Inhibition (Spares CDK1) Deriv->HRRepair Blocks

Fig 1: Mechanism of action for (S)-cyclopropyl(pyridin-2-yl)methanol derivatives in CCNE1-amplified cells.

Self-Validating Experimental Workflows

As an Application Scientist, ensuring the trustworthiness of your data requires protocols that inherently validate their own causality. Below are the gold-standard workflows for evaluating these derivatives.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Selectivity Profiling

Purpose: To quantify the biochemical selectivity of the (S)-cyclopropyl(pyridin-2-yl)methanol derivative for CDK2 over CDK1. Causality & Design: ATP concentrations must be strictly matched to the apparent Km​ of each respective kinase (e.g., CDK2 vs. CDK1). If ATP is universally set at 1 mM across all assays, differences in ATP affinity between kinases will artificially skew the IC 50​ values (Cheng-Prusoff effect).

  • Prepare recombinant CDK2/Cyclin E1 and CDK1/Cyclin B1 complexes in kinase assay buffer.

  • Titrate the inhibitor (10-point dose-response, 3-fold dilutions) and pre-incubate for 30 minutes to allow for slow-binding kinetics (characteristic of conformation-selective inhibitors).

  • Initiate the reaction using an ATP concentration equal to the specific kinase's Km​ and a biotinylated peptide substrate.

  • Quench after 60 minutes with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Measure the TR-FRET signal (Emission 665 nm / 615 nm ratio) to calculate the precise IC 50​ [3].

Protocol 2: Cellular Target Engagement (p-NPAT Western Blotting)

Purpose: To confirm that the inhibitor selectively engages CDK2 inside living cells without off-target CDK4/6 inhibition. Causality & Design: Many legacy studies relied on Retinoblastoma protein (Rb) phosphorylation. However, Rb is redundantly phosphorylated by CDK4, CDK6, and CDK2. To prove selective CDK2 inhibition, we must measure the phosphorylation of Nuclear Protein Mapped to the AT Locus (NPAT) , a substrate exclusively phosphorylated by the CDK2-Cyclin E complex at the G1/S boundary[5].

  • Seed CCNE1-amplified OVCAR-3 cells and treat with the inhibitor (0.1, 1, 10, 100 nM) for 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-NPAT (Ser771/88), total NPAT, p-Rb (Ser807/811), and GAPDH (loading control).

  • Validation: A true selective CDK2 inhibitor will show a dose-dependent decrease in p-NPAT while preserving p-Rb at lower doses (indicating CDK4/6 are spared)[5].

Workflow Synth Stereoselective Synthesis Biochem TR-FRET Kinase Profiling (CDK1/2/4/6) Synth->Biochem Cellular Viability Assay (CCNE1 WT vs Amp) Biochem->Cellular Target Target Engagement (p-NPAT Western) Cellular->Target Lead Lead Candidate Selection Target->Lead

Fig 2: Self-validating experimental workflow for evaluating selective CDK2 inhibitors.

Conclusion

The integration of the (S)-cyclopropyl(pyridin-2-yl)methanol moiety into CDK inhibitor scaffolds represents a masterclass in structure-based drug design. By exploiting the subtle conformational flexibility of the cyclin-free CDK2 pocket, these derivatives achieve the elusive >100-fold selectivity over CDK1[3][4]. This precision unlocks the ability to safely target CCNE1-amplified tumors, transforming a historically "undruggable" toxicity bottleneck into a viable synthetic lethal therapeutic strategy[1][5].

References

  • [1] CDK2 regulates collapsed replication fork repair in CCNE1-amplified ovarian cancer cells via homologous recombination - Oxford Academic (NAR Cancer).[Link]

  • [2] Elusive Success Of CDK2 Why That May Be Changing - Drug Discovery Online.[Link]

  • [5] A Highly Anticipated Selective Therapeutic Agent against CDK2: INX-315 - AACR Journals (Cancer Discovery).[Link]

  • [4] Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC (Cell Chemical Biology).[Link]

  • [3] U.S. Patent Application for CDK2 INHIBITORS (Application #20230159535) - Justia Patents.[Link]

Sources

Comparative study of the hydrochloride and free base forms of (S)-cyclopropyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stability, and manufacturability.[1][2] More than half of all APIs on the market are administered as salts, a testament to the power of this strategy in optimizing drug properties.[3][4] This guide provides a comprehensive comparative analysis of the free base and hydrochloride (HCl) salt forms of (S)-cyclopropyl(pyridin-2-yl)methanol, a key intermediate and structural motif in medicinal chemistry.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the physicochemical properties, stability, and handling characteristics of these two forms. The insights and experimental data presented herein are designed to facilitate informed decision-making in the selection of the optimal form for further development.

Molecular Forms Under Investigation

(S)-cyclopropyl(pyridin-2-yl)methanol is a chiral molecule featuring a basic pyridine ring, which is susceptible to protonation to form a salt. The free base and its hydrochloride salt are the two forms at the center of this study.

  • (S)-cyclopropyl(pyridin-2-yl)methanol (Free Base): The un-ionized form of the molecule.

  • (S)-cyclopropyl(pyridin-2-yl)methanol Hydrochloride (HCl Salt): The salt formed by the reaction of the basic pyridine nitrogen with hydrochloric acid.[1]

The fundamental difference between these two forms lies in the ionization state of the pyridine ring, a change that has significant implications for the molecule's intermolecular interactions and, consequently, its bulk properties.

cluster_0 Molecular Forms Free_Base (S)-cyclopropyl(pyridin-2-yl)methanol (Free Base) HCl_Salt (S)-cyclopropyl(pyridin-2-yl)methanol HCl (Hydrochloride Salt) Free_Base->HCl_Salt Protonation with HCl HCl_Salt->Free_Base Deprotonation (e.g., with base) cluster_1 Comparative Study Workflow Start Start: Obtain Samples of Free Base and HCl Salt Solubility pH-Solubility Profiling (Shake-Flask) Start->Solubility Hygroscopicity Hygroscopicity Assessment (DVS) Start->Hygroscopicity Stability Accelerated Stability Study (40°C/75% RH) Start->Stability Structure Crystallographic Analysis (SC-XRD) Start->Structure Analysis Comparative Data Analysis Solubility->Analysis Hygroscopicity->Analysis Stability->Analysis Structure->Analysis Decision Optimal Form Selection Analysis->Decision Start Start: Need to Select Solid Form Solubility_Check Is aqueous solubility a critical factor? Start->Solubility_Check Hygro_Check Are handling and storage under ambient conditions a priority? Solubility_Check->Hygro_Check No Select_HCl Select HCl Salt (Mitigate hygroscopicity through formulation/packaging) Solubility_Check->Select_HCl Yes Select_Free_Base Select Free Base (Consider enabling formulations if solubility is limiting) Hygro_Check->Select_Free_Base Yes Further_Eval Further Evaluation Needed (e.g., co-crystals, other salts) Hygro_Check->Further_Eval No

Sources

A Comparative Guide to the Crystallographic Analysis of Chiral Pyridyl-Methanol Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of chiral small molecules, with a focus on (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride. While a public crystal structure for this specific hydrochloride salt is not available at the time of this writing, this document serves as a comprehensive guide for researchers on how to obtain, analyze, and interpret such data. We will utilize the publicly available crystal structure of a closely related analogue, phenyl(pyridin-2-yl)methanol , as our primary case study and compare it with other derivatives to illustrate key structural concepts and the impact of molecular modifications on crystal packing.

The definitive determination of a molecule's three-dimensional structure is paramount in drug development and chemical research. For chiral molecules, single-crystal X-ray diffraction (SC-XRD) remains the gold standard, providing unambiguous proof of absolute stereochemistry, which is a critical factor for efficacy and safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to understand the principles and practice of SC-XRD for stereochemical assignment.

The Imperative of Absolute Configuration Determination

In pharmaceutical sciences, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The (S) and (R) configurations of a molecule like cyclopropyl(pyridin-2-yl)methanol can interact differently with chiral biological targets such as enzymes and receptors. Therefore, obtaining an indisputable assignment of the absolute configuration is not merely an academic exercise but a regulatory and safety necessity. SC-XRD provides this certainty through the analysis of anomalous dispersion, quantified by the Flack parameter, which confirms whether the refined structural model correctly represents the molecule's true handedness.[3][4][5]

Experimental Workflow: From Powder to Solved Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process requiring patience and precision. The quality of the final data is intrinsically linked to the quality of the initial crystal.[6] The following diagram and protocol outline a best-practice workflow for determining the crystal structure of a compound like (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride.

G cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystallization Step 1: Crystallization (Slow Evaporation, Vapor Diffusion) Microscopy Step 2: Crystal Selection (Microscope with Polarizer) Crystallization->Microscopy Mounting Step 3: Crystal Mounting (Cryoloop & Goniometer Head) Microscopy->Mounting Screening Step 4: Unit Cell Screening (Diffractometer) Mounting->Screening Collection Step 5: Full Data Collection (Low Temperature, e.g., 100 K) Screening->Collection Integration Step 6: Data Integration & Scaling Collection->Integration Solution Step 7: Structure Solution (Direct Methods or Dual-Space) Integration->Solution Refinement Step 8: Structure Refinement (Full-Matrix Least-Squares) Solution->Refinement Validation Step 9: Validation & CIF Generation (CheckCIF, Flack Parameter Analysis) Refinement->Validation

Caption: Schematic of the target molecule highlighting the key stereocenter.

Comparison of Crystallographic Data

The table below compares key crystallographic parameters from the published structures of two related compounds. This comparison highlights how a single substituent change can influence the entire crystal packing arrangement.

ParameterPhenyl(pyridin-2-yl)methanol [7](RS)-(4-chlorophenyl)(pyridin-2-yl)methanol [8]
Formula C₁₂H₁₁NOC₁₂H₁₀ClNO
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 7.4385 (8)9.1764 (4)
b (Å) 14.3429 (16)5.9238 (3)
c (Å) 9.2255 (10)19.3484 (8)
β (˚) 9093.635 (2)
Volume (ų) 984.27 (19)1048.51 (8)
Z 44
Key Supramolecular Link O—H···N Hydrogen Bonds (Helical Chains)O—H···N Hydrogen Bonds + C—Cl···π Interactions

Analysis of the Comparison:

  • Symmetry and Packing: The most striking difference is the space group. Phenyl(pyridin-2-yl)methanol crystallizes in a chiral (Sohncke) space group, P2₁2₁2₁, which means that during crystallization, spontaneous resolution occurred, and each crystal contains only one enantiomer. In contrast, the 4-chloro derivative crystallizes as a racemate in the common centrosymmetric space group P2₁/c, where both (R) and (S) enantiomers are present in the unit cell. [7][8]This is a critical distinction and demonstrates that crystallization can sometimes separate enantiomers without chiral chromatography.

  • Hydrogen Bonding: Both structures feature a classic and robust O—H···N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. [7][8]This is a highly predictable and strong interaction that directs the primary crystal packing. In our target molecule, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, this interaction would be even stronger, forming a charge-assisted N⁺—H···Cl⁻ or O—H···Cl⁻ hydrogen bond, which would dominate the crystal packing.

  • Substituent Effects: The introduction of the chlorine atom in the 4-position of the phenyl ring introduces a new intermolecular interaction: a C—Cl···π bond between the chlorine and the electron-rich pyridine ring of a neighboring molecule. [8]This additional interaction, though weaker than the hydrogen bond, contributes to the overall stability of the crystal lattice and is responsible for the different packing arrangement and crystal system compared to the non-chlorinated parent compound.

For (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, we would expect the compact and rigid cyclopropyl group to influence packing through steric effects and potential C-H···Cl or C-H···π interactions, leading to a unique and dense crystal lattice.

Conclusion

While the specific crystallographic data for (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride remains to be publicly reported, the principles and protocols for its determination are well-established. By following a rigorous workflow of crystal growth, high-quality data collection, and careful refinement, researchers can unambiguously determine its three-dimensional structure. The analysis of the Flack parameter is essential for confirming the absolute configuration at the stereocenter, a non-negotiable requirement in modern drug development. [9][10]Comparative analysis of related structures, such as phenyl(pyridin-2-yl)methanol, provides invaluable insight into the likely intermolecular interactions—primarily strong hydrogen bonds involving the hydrochloride moiety—that would govern its crystal packing. This guide provides the necessary framework for any researcher tasked with such a structural determination.

References

  • Cambridge Structural Database. Wikipedia. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data science Service. [Link]

  • Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. [Link]

  • Flack parameter. Wikipedia. [Link]

  • Cambridge Structural Database:CSD. University of Tokyo Library System. [Link]

  • For Peer Review - The Use of X-ray crystallography to determine absolute configuration. Howard Flack. [Link]

  • Howard Flack and the Flack Parameter. MDPI. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • What is the Cambridge Structural Database? Osaka University. [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination. ZORA (Zurich Open Repository and Archive). [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

  • (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride. Thoreauchem. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. PMC - NIH. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. [Link]

  • Crystal structure of phenyl(pyridin-2-yl)methanol. PMC - NIH. [Link]

Sources

The Efficacy of (S)-Cyclopropyl(pyridin-2-yl)methanol as a Chiral Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. Chiral pyridylmethanols have emerged as a significant class of ligands, valued for their modular synthesis and effective induction of chirality in a variety of metal-catalyzed reactions. This guide provides an in-depth comparative analysis of the potential efficacy of (S)-cyclopropyl(pyridin-2-yl)methanol as a chiral ligand.

While a comprehensive search of peer-reviewed literature did not yield specific experimental data on the catalytic use of (S)-cyclopropyl(pyridin-2-yl)methanol, its structural features—a stereogenic carbinol center adjacent to a coordinating pyridine nitrogen and a sterically defined cyclopropyl group—suggest its potential as an effective chiral ligand. This guide will, therefore, draw comparisons with structurally similar pyridyl alcohols and other established chiral ligands in key asymmetric transformations, providing a predictive assessment of its capabilities and a framework for its potential application.

Introduction to Chiral Pyridylmethanols in Asymmetric Catalysis

Chiral pyridine-containing alcohols are a cornerstone in the toolbox of asymmetric synthesis.[1][2] Their efficacy stems from the bidentate coordination of the pyridine nitrogen and the deprotonated hydroxyl group to a metal center, forming a rigid chiral pocket around the catalytic site.[2] This well-defined steric and electronic environment dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer. The pyridine moiety acts as a hemilabile ligand, capable of coordinating to a metal center and being readily displaced by reactants, which is crucial for catalytic turnover.[2]

The structure of (S)-cyclopropyl(pyridin-2-yl)methanol is notable for the presence of a cyclopropyl group. This small, rigid ring system can exert a distinct steric influence on the transition state of a reaction, potentially leading to unique selectivity compared to ligands with more flexible or bulky alkyl or aryl substituents.

Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction and a standard benchmark for evaluating the effectiveness of new chiral ligands.[1] This reaction produces valuable chiral secondary alcohols, which are common motifs in pharmaceuticals and natural products.

Comparative Performance of Pyridyl Alcohol Derivatives

While specific data for the cyclopropyl derivative is unavailable, a study on derivatives of the closely related (S)-2-(pyridin-2-yl)propan-1-ol provides valuable insights into the structure-activity relationship within this class of ligands. The following table summarizes their performance in the asymmetric addition of diethylzinc to benzaldehyde.[3]

Catalyst DerivativeSubstituent (R)Yield (%)Enantiomeric Excess (ee, %)
1a H8592
1b 4-Me8894
1c 4-OMe9088
1d 4-Cl8291
1e 6-Me7585

Table 1: Catalytic activity of (S)-2-(pyridin-2-yl)propan-1-ol derivatives in the enantioselective addition of diethylzinc to benzaldehyde.[3]

The data indicate that electronic and steric modifications to the pyridine ring can fine-tune the ligand's performance. An electron-donating group at the 4-position (1b) slightly improves both yield and enantioselectivity, possibly by increasing the Lewis basicity of the pyridine nitrogen.[3] Conversely, a bulky substituent at the 6-position (1e) diminishes both yield and enantioselectivity, likely due to steric hindrance around the coordinating nitrogen.[3] Based on these trends, one might predict that the less sterically demanding yet rigid cyclopropyl group in (S)-cyclopropyl(pyridin-2-yl)methanol could lead to high enantioselectivity.

Comparison with Other Classes of Chiral Ligands

To provide a broader context, the performance of pyridyl alcohols can be compared with other well-established chiral ligands in the same benchmark reaction.

Chiral LigandLigand TypeYield (%)Enantiomeric Excess (ee, %)
(S)-2-(pyridin-2-yl)propan-1-olPyridyl Alcohol~8080
(1R,2S)-(-)-N-PyrrolidinylnorephedrineAmino Alcohol>95>98
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineAmino Alcohol9797
Camphor-derived O,N,O-tridentate PhenolPhenolic-80-95
TADDOLsDiol-up to 99

Table 2: Comparative performance of various chiral ligands in the enantioselective ethylation of benzaldehyde.

This comparison highlights that while pyridyl alcohols are effective, other ligand classes, such as amino alcohols and TADDOLs, can achieve even higher enantioselectivities in this specific reaction.[4]

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, using readily available hydrogen donors like 2-propanol or formic acid.[5] Chiral pyridylamino alcohols, in combination with ruthenium or other transition metals, are known to form highly active and enantioselective catalysts for this transformation.

Optically active pyridyl alcohols with high enantiomeric excess (95% ee) have been successfully synthesized through the asymmetric transfer hydrogenation of the corresponding pyridyl ketones, demonstrating the utility of this reaction for accessing valuable chiral building blocks.[5] The synthesis of optically pure (S)-cyclopropyl(pyridin-2-yl)methanol could potentially be achieved via a similar ruthenium-catalyzed ATH of cyclopropyl pyridin-2-yl ketone.[6]

Experimental Protocols

The following are detailed, representative methodologies for the key reactions discussed.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from the procedure used for (S)-2-(pyridin-2-yl)propan-1-ol derivatives.[3]

  • A solution of the chiral pyridyl alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL) is stirred under a nitrogen atmosphere at room temperature.

  • A solution of diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) is added dropwise, and the resulting mixture is stirred for 30 minutes.

  • The reaction mixture is then cooled to 0 °C, and freshly distilled benzaldehyde (0.2 mmol) is added.

  • The reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This is a general procedure for the ATH of a ketone to a chiral alcohol.

  • To a solution of the ketone (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (3.5 mL) is added a catalytic amount of a chiral ruthenium complex (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.5-2 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., 28-40 °C) for a designated time (e.g., 12-24 hours).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for ligand screening and a conceptual model of the catalytic cycle.

G cluster_0 Ligand Screening Workflow A Prepare stock solutions of chiral ligands B Set up parallel reactions in vials A->B C Add metal precursor and stir to form complex B->C D Add substrate and reagent C->D E Run reactions under controlled conditions D->E F Quench and work-up reactions E->F G Analyze yield and enantiomeric excess (HPLC/GC) F->G H Compare results to identify optimal ligand G->H

Caption: General workflow for screening chiral ligands.

G M Metal Precursor Cat Active Chiral Catalyst [M-L*] M->Cat + L L Chiral Ligand ((S)-Cyclopropyl(pyridin-2-yl)methanol) L->Cat TS Diastereomeric Transition State Cat->TS + S, R S Substrate (e.g., Aldehyde) S->TS R Reagent (e.g., Diethylzinc) R->TS P Chiral Product TS->P Product formation P->Cat Catalyst regeneration

Sources

Benchmarking the synthesis of (S)-cyclopropyl(pyridin-2-yl)methanol against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of (S)-Cyclopropyl(pyridin-2-yl)methanol: A Comparative Guide for Process Chemists

As a Senior Application Scientist benchmarking chiral alcohol synthesis, the production of (S)-cyclopropyl(pyridin-2-yl)methanol presents a fascinating case study in chemo- and stereoselectivity. This chiral motif is a critical pharmacophore in several clinical candidates, including selective CDK2 inhibitors[1].

The primary synthetic challenge stems from the 2-pyridyl nitrogen. This basic moiety acts as a potent coordinating group that can poison transition metal catalysts or disrupt the enantiodetermining transition state. Furthermore, the cyclopropyl ring introduces unique steric and electronic demands compared to standard alkyl or aryl groups. To navigate these challenges, process chemists typically evaluate three distinct synthetic strategies: Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reduction via Ketoreductases (KREDs), and Enantioselective Organozinc Addition.

This guide objectively benchmarks these three pathways, analyzing the causality behind their experimental designs and comparing their operational efficiencies.

Method 1: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Expertise: Ruthenium(II) catalysts bearing chiral diamine ligands, such as Noyori’s benchmark RuCl(p-cymene)[(S,S)-TsDPEN] , operate via an outer-sphere mechanism involving a six-membered pericyclic transition state. However, 2-pyridyl ketones often suffer from "chelation control." The basic pyridine nitrogen competes with the substrate's carbonyl oxygen for hydrogen bonding with the ligand's amine, or it directly coordinates to the metal center, displacing the chiral ligand. This can lead to catalyst deactivation or diminished enantiomeric excess (ee). To mitigate this, chemists utilize highly acidic hydrogen donors (like formic acid azeotropes) to protonate the pyridine ring, or employ minimal stereogenicity Ru-catalysts to maintain high enantioselectivity[2].

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried reaction vessel with cyclopropyl(pyridin-2-yl)methanone (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol %).

  • Reagent Addition: Introduce a degassed mixture of formic acid/triethylamine (5:2 molar ratio) which serves as both the solvent and the stoichiometric hydrogen donor.

  • Reaction: Stir the mixture at 40 °C for 12–24 hours under a strict argon atmosphere to prevent catalyst oxidation.

  • Workup: Quench the reaction with water, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Purify via silica gel chromatography to yield (S)-cyclopropyl(pyridin-2-yl)methanol.

Method 2: Biocatalytic Reduction (Ketoreductase - KRED)

Mechanistic Causality & Expertise: Engineered ketoreductases (KREDs) offer an elegant circumvention of the metal-coordination issues seen in ATH. The enzyme's active site provides a highly constrained chiral pocket that differentiates the bulky 2-pyridyl group from the compact cyclopropyl ring through non-covalent interactions (steric and hydrophobic effects) rather than metal-ligand coordination[3]. This enables near-perfect facial selectivity for hydride transfer from NADPH. Because the cofactor is expensive, a coupled enzyme system utilizing Glucose Dehydrogenase (GDH) and glucose is employed to continuously recycle NADP+ back to NADPH, driving the thermodynamic equilibrium entirely toward the alcohol.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.0) containing cyclopropyl(pyridin-2-yl)methanone (50 mM).

  • Enzyme & Cofactor Addition: Add D-glucose (1.5 equiv), NADP+ (0.1 mM), GDH (1 U/mL), and the engineered KRED variant (e.g., KRED-101 or equivalent, 5 mg/mL).

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (250 rpm) for 24 hours. Maintain the pH at 7.0 via the dropwise addition of 1 M NaOH (as gluconic acid is produced as a byproduct).

  • Isolation: Extract the aqueous layer with methyl tert-butyl ether (MTBE). Dry over Na2​SO4​ and concentrate under reduced pressure to obtain the enantiopure (S)-alcohol without the need for column chromatography.

Method 3: Enantioselective Organozinc Addition to Pyridine-2-carboxaldehyde

Mechanistic Causality & Expertise: Instead of reducing a prochiral ketone, this method constructs the chiral center via simultaneous C–C bond formation. The addition of cyclopropylzinc to pyridine-2-carboxaldehyde is mediated by a chiral ligand (e.g., a chiral β -amino alcohol or BINOL-derivative)[4]. The chiral ligand coordinates to both the zinc atom and the aldehyde, creating a rigid, cyclic transition state that restricts the nucleophilic attack to the Re or Si face. While effective, the strong coordination of the 2-pyridyl group to zinc can sometimes trigger uncatalyzed background racemic reactions if the chiral ligand loading and cryogenic temperatures are not strictly maintained.

Step-by-Step Protocol:

  • Ligand Complexation: In a flame-dried flask under argon, dissolve the chiral ligand (e.g., (1R,2S)-ephedrine derivative, 15 mol %) in anhydrous toluene.

  • Organometallic Generation: Add cyclopropylzinc (1.5 equiv, prepared in situ from cyclopropylmagnesium bromide and ZnCl2​ ) at -20 °C and stir for 30 minutes to form the active chiral zinc complex.

  • Addition: Slowly add pyridine-2-carboxaldehyde (1.0 equiv) over 30 minutes via a syringe pump to prevent localized heating.

  • Quench & Workup: Stir at -20 °C for 16 hours. Quench carefully with saturated aqueous NH4​Cl , extract with dichloromethane, and purify via flash chromatography.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three methodologies, allowing process chemists to select the optimal route based on scale, cost, and purity requirements.

MetricMethod 1: Ru-ATHMethod 2: Biocatalytic (KRED)Method 3: Organozinc Addition
Typical Yield 85 – 92%90 – 98%70 – 80%
Enantiomeric Excess (ee) 90 – 95%>99%85 – 90%
Catalyst Loading 0.1 – 0.5 mol %5 – 10 wt % (Enzyme)10 – 20 mol % (Ligand)
Operating Temperature 40 °C30 °C-20 °C
E-factor / Greenness Moderate (Solvent intensive)Excellent (Aqueous, renewable)Poor (Cryogenic, stoichiometric metals)
Primary Limitation Pyridine coordination limits eeLower volumetric productivityCryogenic conditions required

Synthetic Workflow Visualization

SynthesisBenchmark SM1 Cyclopropyl(pyridin-2-yl)methanone ATH Method 1: Ru-Catalyzed ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / NEt3 SM1->ATH KRED Method 2: Biocatalytic Reduction KRED Enzyme / NADPH GDH / Glucose SM1->KRED SM2 Pyridine-2-carboxaldehyde + Cyclopropylzinc ADD Method 3: Asymmetric Addition Chiral Amino Alcohol / Toluene -20 °C SM2->ADD PROD (S)-Cyclopropyl(pyridin-2-yl)methanol ATH->PROD 90-95% ee KRED->PROD >99% ee ADD->PROD 85-90% ee

Fig 1. Synthetic workflows for (S)-cyclopropyl(pyridin-2-yl)methanol.

References

  • cdk2 inhibitors Justia Patents[Link]

  • Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity ACS Publications[Link]

  • Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition... ResearchGate[Link]

  • Modified BINOL Ligands in Asymmetric Catalysis Chemical Reviews - ACS Publications[Link]

Sources

Safety Operating Guide

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Protocol for (S)-cyclopropyl(pyridin-2-yl)methanol Hydrochloride

As a chiral building block frequently utilized in advanced drug development, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride presents unique handling and disposal challenges. While its stereochemistry (the S-enantiomer) dictates its pharmacological utility, its physical hazards and disposal requirements are governed entirely by its chemical backbone: a basic pyridine ring paired with an acidic hydrochloride counterion.

Improper disposal of this compound can lead to severe environmental contamination, dangerous laboratory reactions, and strict regulatory penalties under the EPA’s Resource Conservation and Recovery Act (RCRA). This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe lifecycle management of this chemical.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazards of the material. The data below synthesizes standard hazard profiles for pyridine hydrochloride derivatives.

Property / HazardDescriptionRegulatory / Safety Implication
Chemical Classification Pyridine derivative, hydrochloride saltRequires strict segregation from strong oxidizing agents and bases 1.
GHS Health Hazards Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2Mandates the use of fume hoods and appropriate PPE (nitrile gloves, safety goggles) during all handling [[1]]().
Physical State Solid, HygroscopicMust be stored in tightly sealed containers to prevent moisture absorption and subsequent degradation 1.
Thermal Decomposition Yields NOx, CO, CO₂, and HCl gasProhibits standard open burning; requires high-temperature incineration with alkaline scrubbers [[2]]().
Environmental Mobility High water solubilitySpills must be contained dry immediately to prevent rapid groundwater contamination 1.

Mechanistic Insight: The "Why" Behind the Protocol

In laboratory safety, compliance is driven by comprehension. When handling (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, you are managing a compound that acts as a weak base (the pyridine ring) locked in a salt complex with a strong acid (HCl).

The Thermal Destruction Threat: If this compound is disposed of improperly and subjected to standard, unscrubbed incineration, it undergoes a hazardous thermal decomposition. The nitrogen atom within the pyridine ring rapidly oxidizes to form highly toxic nitrogen oxides (NOx), while the chloride counterion is liberated as corrosive hydrogen chloride (HCl) gas 2. This dual-threat emission profile dictates that destruction must occur in an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with post-combustion alkaline scrubbers to neutralize the acidic gases 3.

Regulatory Liability: Under the EPA's RCRA regulations, laboratories maintain "cradle-to-grave" liability for their waste 3. This means that if your facility's waste is improperly categorized and causes environmental damage during transit or disposal, the generating laboratory is held legally and financially responsible.

Step-by-Step Disposal Workflows

To ensure strict compliance and safety, select the appropriate workflow based on the physical state of the waste generated.

Protocol A: Solid Waste Management (Powders & Crystals)
  • Collection: Inside a certified fume hood, sweep up solid waste using non-sparking tools. Avoid raising dust, as the compound presents an inhalation hazard (Acute Tox. 4) 1.

  • Containment: Transfer the solid waste into a high-density polyethylene (HDPE) container. Ensure the container is completely dry to prevent the hygroscopic salt from dissolving and forming a corrosive sludge.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Toxic Organic Solid - Halogenated/Nitrogenous". This alerts the TSDF that the waste requires NOx and HCl scrubbing during thermal destruction.

  • Storage & Dispatch: Store in a designated, cool, dry hazardous waste accumulation area. Under RCRA guidelines, Large Quantity Generators (LQGs) must dispatch this waste within 90 days, while Small Quantity Generators (SQGs) have up to 180 days 4.

Protocol B: Aqueous Waste Neutralization

Because the hydrochloride salt dissociates in water to form a slightly acidic solution, neutralizing aqueous waste prevents the corrosion of storage drums and dangerous interactions with other mixed liquid wastes.

  • Transfer: Pour the aqueous waste containing the compound into a dedicated, vented neutralization vessel.

  • Titration: Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃), while stirring continuously. Self-Validation Check: You should observe minor effervescence (CO₂ release) as the acid is neutralized.

  • Verification: Monitor the pH using indicator paper or a calibrated pH meter until the solution stabilizes between pH 6.0 and 8.0.

  • Disposal: Transfer the neutralized solution to a liquid hazardous waste carboy. Label it as "Halogenated Aqueous Waste" (due to the presence of chloride ions) and dispatch for professional disposal.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental spread.

  • Evacuate and Assess: Clear unprotected personnel from the immediate area. Verify the size and state (solid vs. liquid) of the spill.

  • Don PPE: Put on safety goggles, double nitrile gloves, and an N95 or P100 particulate respirator to protect against irritating airborne dust 1.

  • Dry Containment: For solid spills, do not use water initially, as the compound is highly water-soluble and will spread rapidly into porous surfaces 1. Surround the spill with inert absorbent material (e.g., vermiculite).

  • Collection: Carefully sweep the material into a sealable chemical waste container using a damp absorbent pad to minimize dust generation.

  • Decontamination: Once the bulk solid is removed, wash the affected surface thoroughly with a mild soap and water solution to remove any residual hygroscopic salt, collecting the wash water as hazardous waste.

Waste Segregation Workflow Visualization

WasteDisposal Start Waste Generation: (S)-cyclopropyl(pyridin-2-yl)methanol HCl State What is the physical state? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Aqueous/Solvent) State->Liquid Liquid Container Seal in compatible hazardous waste container Solid->Container Solvent Organic Solvent Mixture? Liquid->Solvent Organic Aqueous Aqueous Solution? Liquid->Aqueous Aqueous Label Label: 'Toxic Organic Solid, Halogenated/Nitrogenous' Container->Label Incineration High-Temp Incineration (with NOx/HCl scrubbers) Label->Incineration Solvent->Container Neutralize Neutralize to pH 6-8 (e.g., with NaHCO3) Aqueous->Neutralize Neutralize->Container

Caption: Disposal and segregation workflow for (S)-cyclopropyl(pyridin-2-yl)methanol HCl waste.

References

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Pyridine hydrochloride)
  • Source: hetiservices.
  • Source: uswonline.
  • Title: Pyridine hydrochloride - Safety Data Sheet (Sigma-Aldrich)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.